canagliflozin hemihydrate
Description
Historical Context of SGLT2 Inhibitor Discovery and Development
The journey toward modern SGLT2 inhibitors began in 1835 when French chemists isolated a natural glucoside called phlorizin (B1677692) from the bark of apple trees. ectrx.orgresearchgate.netdiabetesincontrol.com Half a century later, in 1886, physician Joseph von Mering discovered that administering phlorizin to animals induced glucosuria (the excretion of glucose into the urine), which consequently lowered blood glucose levels. researchgate.netcardioaragon.comworksinprogress.co This finding was pivotal, as it suggested that targeting the kidney could be a viable strategy for managing hyperglycemia.
Despite this promising mechanism, phlorizin itself was not a suitable therapeutic agent. wikipedia.org Its use was hampered by several key limitations:
Poor Oral Bioavailability : Phlorizin is an O-glucoside, and its O-glycosidic bond is easily broken down by enzymes in the gastrointestinal tract, meaning it is poorly absorbed when taken orally. wikipedia.orgnih.gov
Non-selective Inhibition : It inhibits both SGLT1 and SGLT2 transporters. wikipedia.orgnih.gov While SGLT2 is responsible for about 90% of glucose reabsorption in the kidneys, SGLT1 plays a crucial role in glucose absorption in the intestine. wikipedia.org Inhibition of SGLT1 leads to significant gastrointestinal side effects. ectrx.orgfrontiersin.org
Gastrointestinal Side Effects : Due to its inhibition of SGLT1, phlorizin caused intolerable side effects like diarrhea and dehydration. wikipedia.orgfrontiersin.org
These challenges rendered phlorizin clinically unviable, but its role as a proof-of-concept molecule was invaluable, sparking decades of research to find a compound that could replicate its glucose-lowering effect without its drawbacks. wikipedia.orgnih.gov
Evolution of Gliflozin Class Compounds
The limitations of phlorizin prompted pharmaceutical researchers to develop synthetic analogues with improved properties. A notable early attempt was the creation of T-1095, a methyl carbonate prodrug of phlorizin. ectrx.orgwikipedia.org T-1095 was an O-glucoside that, when taken orally, was absorbed and converted in the liver to its active form. wikipedia.orgmdpi.com While it demonstrated the feasibility of an orally active SGLT inhibitor, it was still non-selective and did not advance into later stages of clinical development. wikipedia.org
A major breakthrough in the evolution of the gliflozin class was the strategic shift from O-glucosides to C-glucosides. wikipedia.orgnih.gov By creating a carbon-carbon bond between the glucose and the aglycone moiety, researchers developed molecules that were resistant to hydrolysis by β-glucosidase enzymes in the small intestine. wikipedia.orgescholarship.org This structural modification significantly enhanced metabolic stability and oral bioavailability, paving the way for the development of clinically successful SGLT2 inhibitors. worksinprogress.cowikipedia.org This new generation of C-glucoside compounds, including dapagliflozin (B1669812) and canagliflozin (B192856), were designed for greater selectivity for the SGLT2 transporter over the SGLT1 transporter, further refining the therapeutic profile. researchgate.netfrontiersin.org
Evolution of SGLT Inhibitors
| Compound/Class | Type | Key Characteristics | Primary Limitation(s) |
|---|---|---|---|
| Phlorizin | Natural O-glucoside | First identified SGLT inhibitor; proved the concept of inducing glucosuria. ectrx.orgresearchgate.net | Non-selective (SGLT1/SGLT2), poor oral bioavailability, gastrointestinal side effects. wikipedia.orgnih.gov |
| T-1095 | Synthetic O-glucoside | First orally bioavailable SGLT inhibitor prodrug. ectrx.orgwikipedia.orgmdpi.com | Remained non-selective for SGLT2 over SGLT1. wikipedia.org |
| C-glucosides (Gliflozins) | Synthetic C-glucoside | Resistant to enzymatic breakdown, leading to improved stability and oral bioavailability; designed for higher SGLT2 selectivity. wikipedia.orgescholarship.org | Represents the modern class of clinically developed SGLT2 inhibitors. |
Significance of Canagliflozin Hemihydrate in Preclinical Research Landscape
Canagliflozin, a C-glucoside with a distinctive thiophene (B33073) ring, emerged from research programs aimed at creating metabolically stable and potent SGLT2 inhibitors. nih.govresearchgate.net Discovered by Mitsubishi Tanabe Pharma, its development was rooted in the research that began with T-1095. mt-pharma.co.jp The introduction of the thiophene derivative was a novel approach that contributed to its high potency. nih.govresearchgate.net
Preclinical research was instrumental in characterizing canagliflozin and establishing its potential. In vitro studies using human SGLT proteins demonstrated that canagliflozin was a highly potent and selective SGLT2 inhibitor. nih.govresearchgate.net While it inhibits both transporters, it shows a significantly higher affinity for SGLT2 over SGLT1. mdpi.comresearchgate.net
Preclinical Inhibitory Activity of Canagliflozin
| Parameter | Human SGLT2 | Human SGLT1 | Selectivity (SGLT1/SGLT2) |
|---|---|---|---|
| IC₅₀ (nM) | 2.2 - 4.2 | 663 - 910 | ~260-400 fold |
Data sourced from preclinical in vitro studies. mdpi.comescholarship.orgresearchgate.net IC₅₀ represents the half maximal inhibitory concentration.
In vivo preclinical studies in various animal models further solidified its profile. In experiments with normal and diabetic rodents, single oral doses of canagliflozin led to a dose-dependent increase in urinary glucose excretion. tga.gov.au In hyperglycemic mice, canagliflozin administration resulted in a remarkable reduction in blood glucose levels, while having only a slight effect in normoglycemic mice. acs.org This suggested a glucose-dependent mechanism of action. acs.orgtga.gov.au These foundational preclinical findings demonstrated that canagliflozin was a potent, orally active SGLT2 inhibitor, establishing its significance and paving the way for its progression as a novel therapeutic candidate. thieme-connect.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTEAWFCUTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52F2O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Receptor Interactions
Sodium-Glucose Co-transporter 2 (SGLT2) Inhibition
The primary pharmacological effect of canagliflozin (B192856) is the competitive and reversible inhibition of SGLT2. nih.gov By targeting this transporter, canagliflozin effectively lowers the renal threshold for glucose (RTG), leading to the excretion of excess glucose in the urine. nih.govnih.gov
Sodium-glucose co-transporters are located on the luminal membrane of the proximal tubule in the kidney. tga.gov.au SGLT2 is specifically expressed on the brush-border membrane of epithelial cells in the S1 and S2 segments of the proximal renal tubules. tga.gov.auresearchgate.netnih.gov This high-capacity, low-affinity transporter is responsible for reabsorbing approximately 90% of the glucose that is filtered by the glomerulus. nih.govresearchgate.netresearchgate.net The remaining glucose is typically reabsorbed downstream by SGLT1, a high-affinity, low-capacity transporter located in the S3 segment of the proximal tubule. tga.gov.auresearchgate.net
Canagliflozin demonstrates high potency in inhibiting SGLT2. Kinetic studies have determined its half-maximal inhibitory concentration (IC50) against human SGLT2 to be in the low nanomolar range. Reported IC50 values for human SGLT2 are approximately 2.2 nM, 4.0 nM, and 4.2 nM. researchgate.netnih.gov Similar high potency has been demonstrated for canagliflozin against the rat form of SGLT2. tga.gov.au
| Species | Transporter | IC50 Value | Source |
|---|---|---|---|
| Human | SGLT2 | 2.2 nM | researchgate.net |
| Human | SGLT2 | 4.0 nM | nih.gov |
| Human | SGLT2 | 4.2 nM | tga.gov.aunih.gov |
| Rat | SGLT2 | Similar potency to human SGLT2 | tga.gov.au |
Structural studies using cryo-electron microscopy have revealed the specific molecular interactions between canagliflozin and the SGLT2 transporter. Canagliflozin binds to the outward-facing conformation of SGLT2. researchgate.net The glucose moiety of the inhibitor is positioned in the glucose-binding site of the transporter. The binding is further stabilized by hydrogen bonds between canagliflozin and specific amino acid residues within the transporter protein. researchgate.netuky.edu This interaction physically obstructs the transporter, preventing it from binding to and reabsorbing glucose from the glomerular filtrate.
Selectivity Profile Against Other Transporters
An important aspect of canagliflozin's pharmacological profile is its selectivity for SGLT2 over other related transporters, particularly SGLT1.
Canagliflozin is significantly more selective for SGLT2 than for SGLT1. researchgate.net This selectivity is crucial as SGLT1 is primarily expressed in the small intestine, where it plays a key role in dietary glucose absorption, as well as in the S3 segment of the renal proximal tubule. nih.gov The IC50 value of canagliflozin for human SGLT1 has been reported to be approximately 265 nM, 663 nM, and 770.5 nM. researchgate.netnih.govnih.gov This indicates a selectivity for SGLT2 that is approximately 150 to 413-fold higher than for SGLT1. researchgate.netnih.gov For mouse SGLT1, the IC50 has been measured at over 1 µM. researchgate.net
| Species | Transporter | IC50 / Ki Value | Source |
|---|---|---|---|
| Human | SGLT2 | 4.2 nM | nih.gov |
| Human | SGLT1 | 663 nM | nih.gov |
| Human | SGLT2 | 2.2 nM | researchgate.net |
| Human | SGLT1 | 265 nM | researchgate.net |
| Human | SGLT2 | 4.0 nM (Ki) | nih.gov |
| Human | SGLT1 | 770.5 nM (Ki) | nih.gov |
| Mouse | SGLT1 | >1 µM | researchgate.net |
To assess its broader selectivity, canagliflozin has been screened against a panel of other receptors and transporters. In these screening assays, the most notable off-target activity was observed at a concentration of 10 μM. tga.gov.au The observed activities are not considered to be of clinical relevance at expected therapeutic plasma concentrations. tga.gov.au
| Transporter/Receptor | Species | Activity | Source |
|---|---|---|---|
| A1 adenosine (B11128) receptor | Human | 62% inhibition at 10 µM | tga.gov.au |
| Noradrenaline transporter | Human | 51% inhibition at 10 µM | tga.gov.au |
| Serotonin 5-HT2A receptor | Human | 56% inhibition at 10 µM | tga.gov.au |
Impact on Glucose Transport Pathways
Canagliflozin hemihydrate exerts its primary pharmacological effect by modulating glucose transport within the kidneys, specifically by targeting the sodium-glucose co-transporter 2 (SGLT2). nih.gov This protein is predominantly located in the proximal renal tubules and is credited with the reabsorption of approximately 90% of the glucose that is filtered by the kidneys. nih.gov By selectively and competitively inhibiting SGLT2, canagliflozin effectively diminishes the reabsorption of glucose from the renal tubules back into the bloodstream. nih.gov This action is independent of insulin (B600854) secretion, providing a unique mechanism for glycemic control. nih.gov
Modulation of Renal Glucose Reabsorption Mechanisms
Canagliflozin is a potent and selective inhibitor of SGLT2. plos.org In vitro studies have demonstrated that canagliflozin exhibits a high degree of selectivity for SGLT2 over SGLT1, with an approximate 150-fold greater potency for inhibiting human SGLT2. jnjmedicalconnect.com The inhibition of SGLT2 by canagliflozin curtails the reabsorption of filtered glucose, leading to a reduction in the renal threshold for glucose (RTG) and a subsequent increase in urinary glucose excretion (UGE). jnjmedicalconnect.com This targeted action on renal glucose handling forms the cornerstone of its therapeutic effect. jnjmedicalconnect.comnih.gov Preclinical studies in various animal models, including mice, rats, and dogs, have consistently shown that canagliflozin induces glucosuria in a dose-dependent manner. nih.gov In normoglycemic rats, canagliflozin was found to inhibit apparent glucose reabsorption by 55%, a figure that rose to 94% in hyperglycemic rats. nih.gov
The inhibitory concentration (IC50) values from preclinical studies further underscore the potency and selectivity of canagliflozin for SGLT2 across different species.
| Target | Species | IC50 (nM) |
|---|---|---|
| SGLT2 | Human (hSGLT2) | 4.4 |
| SGLT2 | Rat (rSGLT2) | 3.7 |
| SGLT2 | Mouse (mSGLT2) | 2.0 |
| SGLT1 | Human (hSGLT1) | 684 |
| SGLT1 | Mouse (mSGLT1) | >1,000 |
Preclinical Studies on Renal Threshold for Glucose (RTG) Modulation
A key pharmacodynamic effect of canagliflozin is the significant reduction of the renal threshold for glucose (RTG), the plasma glucose concentration above which glucose begins to be excreted in the urine. plos.orgjnjmedicalconnect.com In healthy individuals, the RTG is typically around 180 mg/dL. jnjmedicalconnect.com Preclinical studies in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, have demonstrated a dramatic lowering of the RTG following canagliflozin administration. plos.orgnih.govnih.govresearchgate.net
In these studies, untreated ZDF rats exhibited a high RTG of approximately 415 mg/dL. plos.orgnih.gov Treatment with canagliflozin at a dose of 1 mg/kg resulted in a substantial reduction of the RTG to approximately 94 mg/dL. plos.orgnih.govnih.govresearchgate.net This lowering of the RTG is a direct consequence of SGLT2 inhibition and is pivotal to the increased urinary glucose excretion observed with canagliflozin treatment. plos.orgjnjmedicalconnect.com Even with the lowered RTG, a threshold relationship between blood glucose and UGE was maintained, with minimal glucose excretion occurring when blood glucose levels were below the new threshold. plos.orgnih.gov
| Animal Model | Treatment Group | Renal Threshold for Glucose (RTG) (mg/dL) |
|---|---|---|
| Zucker Diabetic Fatty (ZDF) Rats | Vehicle (Untreated) | 415 ± 12 |
| Canagliflozin (1 mg/kg) | 94 ± 10 |
Preclinical Studies on Urinary Glucose Excretion (UGE) Induction
By inhibiting renal glucose reabsorption and lowering the RTG, canagliflozin directly induces urinary glucose excretion (UGE). plos.orgjnjmedicalconnect.comnih.gov This effect has been consistently observed in various preclinical animal models. plos.orgnih.gov In ZDF rats, canagliflozin treatment led to a marked increase in UGE. plos.orgresearchgate.net Similarly, in diet-induced obese (DIO) mice and Zucker fatty (ZF) rats, canagliflozin increased UGE, which contributed to a reduction in body weight. medchemexpress.com
The induction of UGE is a dose-dependent effect of canagliflozin. jnjmedicalconnect.com Studies in healthy subjects have shown that as the dose of canagliflozin increases, so does the amount of glucose excreted in the urine over a 24-hour period. researchgate.net This increased excretion of glucose from the body contributes to the lowering of plasma glucose levels. chemicalbook.com
Off-Target Molecular Activities in Preclinical Models
While canagliflozin is a highly selective SGLT2 inhibitor, some preclinical studies have explored its potential off-target molecular activities. plos.org It is important to note that these findings are from preclinical models and may not directly translate to clinical effects in humans.
In vitro studies have indicated that at concentrations significantly higher than those required for SGLT2 inhibition, canagliflozin can interact with other molecular targets. For instance, canagliflozin has been shown to be a weak inhibitor of P-glycoprotein (P-gp). jnjmedicalconnect.com It is also a substrate for the drug transporters P-gp and multidrug resistance-associated protein-2 (MRP2). jnjmedicalconnect.com Canagliflozin did not induce the expression of various cytochrome P450 (CYP450) enzymes in cultured human hepatocytes and showed weak inhibition of several CYP450 isoenzymes in vitro. jnjmedicalconnect.com
Some studies have suggested that canagliflozin may have effects independent of SGLT2 inhibition. For example, it has been proposed that canagliflozin may directly inhibit the sodium-hydrogen exchanger 3 (NHE3) in the proximal tubule. pitt.edu Additionally, some research in a mouse model of Alzheimer's disease suggested that canagliflozin may inhibit acetylcholinesterase (AChE) activity in the brain. mdpi.com In a mouse model of non-alcoholic steatohepatitis-related liver cancer, canagliflozin was found to suppress the proliferation of a human hepatocellular carcinoma cell line (HepG2) and induce apoptosis. nih.gov These off-target activities are an area of ongoing research to fully understand the complete pharmacological profile of canagliflozin.
Preclinical Pharmacokinetics and Metabolism
Absorption Characteristics in Preclinical Animal Models
Pharmacokinetic assessments in mice, rats, dogs, and monkeys have demonstrated that canagliflozin (B192856) is readily and effectively absorbed following oral administration. tga.gov.au
Following oral administration, canagliflozin is absorbed rapidly in preclinical species. tga.gov.au While specific Tmax values for each animal model are not consistently detailed in publicly available literature, the absorption profile is generally considered to be swift. For context, in human subjects, peak plasma concentrations (Tmax) are typically observed between 1 to 2 hours after dosing. nih.govjnjmedicalconnect.com This rapid absorption is a consistent feature across the studied species.
| Species | Tmax (hours) |
|---|---|
| Mouse | Not specified in reviewed literature |
| Rat | Not specified in reviewed literature |
| Dog | Not specified in reviewed literature |
| Monkey | Not specified in reviewed literature |
The extent of oral absorption of canagliflozin has been evaluated, with studies confirming its systemic availability after oral intake. In humans, the mean absolute oral bioavailability is approximately 65%. tga.gov.aunih.govfda.gov Although canagliflozin is confirmed to be well-absorbed in animal models, the precise percentages of absolute oral bioavailability in species such as mice, rats, dogs, and monkeys are not specified in the available scientific and regulatory literature. tga.gov.au
| Species | Bioavailability (%) |
|---|---|
| Mouse | Not specified in reviewed literature |
| Rat | Not specified in reviewed literature |
| Dog | Not specified in reviewed literature |
| Monkey | Not specified in reviewed literature |
Distribution Profile in Preclinical Studies
Canagliflozin exhibits a high degree of binding to plasma proteins across species. Studies have consistently shown that approximately 99% of the drug is bound to plasma proteins, with albumin being the primary binding protein. nih.govjnjmedicalconnect.com This extensive binding is independent of the plasma concentration of canagliflozin.
| Species | Protein Binding (%) | Primary Binding Protein |
|---|---|---|
| General (Preclinical & Human) | ~99% | Albumin |
Preclinical studies indicate that canagliflozin undergoes extensive distribution into tissues. While detailed quantitative distribution data for all tissues is limited, investigations in rodents have shown significant exposure in key organs. Biliary metabolite profiling in mice and rats revealed that the liver has significant exposure to canagliflozin's metabolites. tga.gov.au Furthermore, pharmacodynamic studies showing pronounced effects on urinary glucose excretion in mice, rats, and dogs suggest effective distribution to the kidneys, the primary site of the drug's pharmacological action. tga.gov.au
Metabolic Pathways and Enzyme Systems
The metabolism of canagliflozin has been characterized in several preclinical species and shows important differences compared to humans. In animal models, oxidative metabolism represents a primary pathway for metabolic clearance. tga.gov.au In contrast, O-glucuronidation is the major metabolic elimination pathway in humans. tga.gov.aujnjmedicalconnect.com
The primary enzymes responsible for the glucuronidation of canagliflozin are uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B4. These enzymes conjugate canagliflozin to form two major, pharmacologically inactive O-glucuronide metabolites, designated as M5 and M7. jnjmedicalconnect.com
O-Glucuronidation as a Major Pathway
In humans, O-glucuronidation represents the principal metabolic route for canagliflozin. This process is primarily facilitated by two key uridine diphosphate-glucuronosyltransferase (UGT) enzymes: UGT1A9 and UGT2B4. These enzymes are responsible for the formation of two inactive O-glucuronide metabolites, M5 and M7. While this pathway is dominant in humans, it is a less significant route in the preclinical animal models studied. However, biliary metabolite profiling in rodents has indicated that the liver in these animals does have significant exposure to the M5 and M7 metabolites.
Oxidative Metabolism and Cytochrome P450 Involvement
In contrast to the metabolic profile observed in humans, oxidative metabolism is the main pathway for the clearance of canagliflozin in preclinical animal species. While cytochrome P450 (CYP) enzymes are involved, the contribution of CYP3A4-mediated metabolism is considered minimal. In vitro studies have shown that canagliflozin exhibits mild inhibition of CYP2B6, CYP2C8, CYP2C9, and CYP3A4, but it does not have an appreciable effect on the induction or significant inhibition of other cytochrome P450 isoenzymes.
Identification of Preclinical Metabolites
Preclinical studies have successfully identified several metabolites of canagliflozin. In rat plasma, a number of metabolites have been characterized, including three O-glucuronide metabolites (M5, M7, and M17), two oxidative metabolites (M8 and M9), and one metabolite that has undergone both oxidation and glucuronidation (M16). Among these, M5, M7, and M9 were identified as the main metabolites in rats. Unchanged canagliflozin, however, remains the major component found in the systemic circulation across all species studied in the preclinical phase.
Elimination and Excretion in Preclinical Animal Models
The elimination and excretion of canagliflozin and its metabolites have been thoroughly investigated in several preclinical animal models, revealing species-specific differences in the primary routes of excretion.
Renal and Biliary Excretion Pathways
In preclinical animal models, the primary route for the elimination of canagliflozin and its metabolites is through fecal excretion. researchgate.netnih.gov Studies in bile duct-cannulated mice and rats have demonstrated that a majority of the administered radioactive dose is excreted in the bile, highlighting the significance of biliary excretion in these species. researchgate.netnih.gov In contrast, renal excretion plays a less prominent role in animals, with the amount of radioactivity excreted in the urine ranging from 1.2% to 7.6% of the administered dose. researchgate.netnih.gov
Preclinical Pharmacodynamics and Biological Effects Non Human
In Vivo Glucose Homeostasis Modulation in Animal Models
Canagliflozin (B192856) has demonstrated significant efficacy in improving glycemic control in various preclinical models of type 2 diabetes. In diabetic rodent models, treatment with canagliflozin leads to substantial reductions in blood glucose concentrations.
In db/db mice, a model for type 2 diabetes, acute administration of canagliflozin resulted in a rapid and significant lowering of blood glucose levels. plos.org The onset of this antihyperglycemic effect was observed as early as one hour post-treatment. plos.org Chronic administration in Zucker diabetic fatty (ZDF) rats, another well-established model of type 2 diabetes and obesity, also showed marked improvements in glycemic control. plos.orgnih.gov Four weeks of treatment with canagliflozin decreased both non-fasting blood glucose and glycated hemoglobin (HbA1c) levels. plos.orgnih.gov In one study, the mean random blood glucose in canagliflozin-treated ZDF rats was 16 ± 4 mmol/l, compared to 29 ± 1 mmol/l in the untreated control group. jacc.org Similarly, another study in db/db mice confirmed that canagliflozin treatment significantly reduced both fasting plasma glucose and HbA1c levels compared to vehicle-treated diabetic mice. researchgate.net
These effects are attributed to canagliflozin's primary mechanism of inhibiting the sodium-glucose co-transporter 2 (SGLT2), which lowers the renal threshold for glucose and increases urinary glucose excretion. plos.orgnih.gov
| Animal Model | Treatment Details | Key Glycemic Finding |
|---|---|---|
| db/db Mice (Acute) | Single dose (1 mg/kg) | 22% reduction in blood glucose at 1 hour vs. vehicle. plos.org |
| db/db Mice (Acute) | Single dose (10 mg/kg) | 36% reduction in blood glucose at 1 hour vs. vehicle; peak effect at 6 hours. plos.org |
| Zucker Diabetic Fatty (ZDF) Rats (Chronic) | 4 weeks of treatment | Decreased non-fasting blood glucose and HbA1c levels compared to vehicle. plos.orgnih.gov |
| Zucker Diabetic Fatty (ZDF) Rats (Chronic) | Lead-in period treatment | Mean random blood glucose of 16 ± 4 mmol/l vs. 29 ± 1 mmol/l in control animals. jacc.org |
| db/db Mice (Chronic) | Daily treatment | Significantly reduced fasting plasma glucose and HbA1c levels vs. untreated db/db mice. researchgate.net |
Beyond fasting hyperglycemia, canagliflozin has shown effects on postprandial glucose excursions in preclinical studies. In ZDF rats that received canagliflozin for four weeks, the treatment significantly reduced blood glucose levels following an oral glucose tolerance test (OGTT), indicating improved glucose handling after a glucose challenge. plos.org
The mechanism for this effect is twofold. The primary, well-established mechanism is the SGLT2-inhibition-mediated increase in urinary glucose excretion. nih.govsemanticscholar.org Additionally, preclinical and clinical evidence suggests that canagliflozin can delay intestinal glucose absorption. nih.govresearchgate.net This is attributed to a transient inhibition of intestinal SGLT1, for which canagliflozin has a lower potency compared to SGLT2. nih.govoup.com By slowing the rate of glucose appearance in the circulation after a meal, canagliflozin helps to blunt the postprandial glucose spike. nih.govoup.com
The glucose-lowering effects of canagliflozin in animal models have been shown to be dose-dependent. plos.orgnih.govresearchgate.net In acute studies involving db/db mice, increasing doses of canagliflozin resulted in a greater reduction in blood glucose levels. plos.org For instance, one hour after a single administration, a 1 mg/kg dose reduced blood glucose by 22%, whereas a 10 mg/kg dose achieved a 36% reduction compared to the vehicle group. plos.org The peak antihyperglycemic effect, observed at six hours, was also more pronounced at the higher dose. plos.org
Chronic studies in ZDF rats also support a dose-dependent response. Treatment for four weeks with canagliflozin at doses of 3, 10, or 30 mg/kg resulted in decreased non-fasting blood glucose and HbA1c levels across all dose groups when compared with the vehicle-treated group. plos.org
| Canagliflozin Dose | Time Post-Dose | Blood Glucose Reduction (vs. Vehicle) |
|---|---|---|
| 1 mg/kg | 1 Hour | 22% |
| 10 mg/kg | 1 Hour | 36% |
| 1 mg/kg | 6 Hours (Peak Effect) | 57% (from 479 to 208 mg/dl) |
| 10 mg/kg | 6 Hours (Peak Effect) | 75% (from 479 to 118 mg/dl) |
Renal Physiological Effects in Preclinical Models
Canagliflozin induces both diuresis (increased urine production) and natriuresis (increased sodium excretion). physiology.org In vivo studies in mice demonstrated that a single dose of canagliflozin led to a twofold increase in 24-hour urine volume compared to another SGLT2 inhibitor, empagliflozin (B1684318), with comparable water intake. nih.govresearchgate.net
A significant portion of this effect appears to be SGLT2-independent and is linked to the direct inhibition of the sodium-hydrogen exchanger-3 (NHE-3). nih.gov NHE-3 is a key transporter in the renal proximal tubule responsible for a large part of sodium reabsorption. Preclinical studies using cultured proximal tubule cells from opossum and rabbit kidneys revealed that canagliflozin acutely and directly inhibits the activity of NHE-3 at the cell surface. physiology.orgnih.govresearchgate.net This inhibitory effect on NHE-3 was not observed with empagliflozin, suggesting a distinct pharmacological property of canagliflozin that contributes to its pronounced natriuretic and diuretic effects. physiology.orgnih.gov
| Physiological Effect | Preclinical Model/System | Observed Finding / Mechanism |
|---|---|---|
| Modulation of Intraglomerular Pressure | General preclinical models | Causes afferent arteriole constriction via tubuloglomerular feedback, reducing hyperfiltration. mdpi.com |
| Improvement of Renal Hemodynamics | Euglycemic rats | Reduced renal vascular resistance and increased renal blood flow. physiology.org |
| Diuresis / Natriuresis | Mice | A single dose doubled 24-hour urine excretion compared to empagliflozin. nih.govresearchgate.net |
| NHE-3 Inhibition | Cultured proximal tubule cells (Opossum, Rabbit) | Acutely and directly inhibits surface NHE-3 activity, contributing to reduced sodium reabsorption. physiology.orgnih.gov |
Impact on Body Weight in Preclinical Models (e.g., DIO mice, ZF rats)
In preclinical studies, canagliflozin has demonstrated a consistent effect on body weight reduction in various obese animal models. The primary mechanism is attributed to caloric loss through increased urinary glucose excretion (UGE). plos.orgnih.gov
In diet-induced obesity (DIO) mice, treatment with canagliflozin over four weeks led to a reduction in body weight gain. plos.orgnih.gov One study administering canagliflozin at 15 mg/kg and 60 mg/kg for four weeks found that the higher dose resulted in more significant body weight loss compared to the positive control, orlistat. plos.orgresearchgate.net This was accompanied by a decrease in liver weight and amelioration of liver steatosis. plos.org
Similarly, in Zucker fatty (ZF) rats, a model of genetic obesity and insulin (B600854) resistance, canagliflozin treatment for three weeks resulted in a decrease in body weight. plos.orgnih.gov This outcome was linked to a notable increase in UGE without a significant alteration in total food intake when compared to vehicle-treated rats. plos.orgnih.gov The reduction in body weight in these models was also associated with a decrease in the mass of epididymal fat pads and a reduction in liver weight. plos.orgnih.gov
| Preclinical Model | Treatment Details | Key Findings on Body Weight | Associated Effects |
|---|---|---|---|
| Diet-Induced Obese (DIO) Mice | 30 mg/kg for 4 weeks | Reduced body weight gain. plos.orgnih.gov | Reduced blood glucose levels and respiratory exchange ratio. plos.org |
| Diet-Induced Obese (DIO) Mice | 15 and 60 mg/kg for 4 weeks | Dose-dependent reduction in body weight; high dose more effective than orlistat. plos.org | Reduced liver weight, lowered serum cholesterol and triglycerides, ameliorated liver steatosis. plos.org |
| Zucker Fatty (ZF) Rats | 3 mg/kg for 3 weeks | Decreased body weight. plos.orgnih.gov | Increased urinary glucose excretion (UGE) with no significant change in food intake; reduced epididymal fat and liver weight. plos.orgnih.gov |
Evaluation of Preclinical Organ-Specific Responses
Preclinical repeat-dose studies have identified bone as a target organ for canagliflozin, with effects correlating with body weight changes. nih.gov In studies involving rats, four weeks of exposure to canagliflozin resulted in significant effects on compact bone, including decreased bone turnover enzymes, lower bone mineral density (BMD), and reduced bone strength. nih.gov The mechanical strength of the L5 lumbar vertebral bone was observed to be decreased at all doses in male rats and at a high dose in female rats. nih.gov
Similar observations were made in other animal models. For instance, male dogs that experienced weight loss during canagliflozin treatment also exhibited lower femur BMD. nih.gov In a long-term study using genetically diverse UM-HET3 mice, canagliflozin treatment from 7 to 22 months of age was associated with reductions in body weight. nih.gov A separate study on these mice found that canagliflozin treatment led to reduced proinflammatory and bone remodeling markers and decreased cortical bone remodeling indices, particularly in male mice. nih.gov It is noteworthy that SGLT2 expression has not been detected in osteoblasts or osteocytes, suggesting the effects of canagliflozin on bone are likely indirect or non-cell autonomous. nih.govnih.gov
| Animal Model | Study Duration | Observed Bone Changes | Correlating Factors |
|---|---|---|---|
| Rats | 4 weeks | Decreased bone turnover enzymes, lower BMD, decreased compact bone strength. nih.gov | Correlated with decreased body weight. nih.gov |
| Dogs (males) | Not specified | Lower femur BMD. nih.gov | Correlated with weight loss. nih.gov |
| UM-HET3 Mice (males) | 1, 3, or 6 months | Reduced proinflammatory and bone remodeling markers; reduced cortical bone remodeling indices. nih.gov | Associated with reductions in body weight. nih.gov |
The kidney has been identified as a key target organ in animal toxicity studies of canagliflozin, particularly in rats. researchgate.net A juvenile animal toxicity study, in which young rats were dosed from postnatal day 21 until day 90, revealed dose-related increases in kidney weight, as well as increased incidence and severity of renal pelvic and renal tubular dilatation at all tested doses. fda.gov These renal pelvic dilatations were not fully reversed within a one-month recovery period. fda.gov The timing of this drug exposure in rats corresponds to the late second and third trimesters of human renal development. fda.gov
In contrast, studies in preclinical models of kidney disease have demonstrated protective effects. In a model of ischemia-reperfusion injury in euglycemic rats, pretreatment with canagliflozin prevented acute kidney injury, as evidenced by reduced tubular injury and inflammation, and improved renal function and hemodynamics. physiology.org Similarly, in Dahl salt-sensitive rats fed a high-salt diet, canagliflozin treatment alleviated renal injury, fibrosis, and premature cellular aging. nih.govnih.gov
| Study Type | Animal Model | Key Findings on Kidney |
|---|---|---|
| Juvenile Toxicity Study | Young Rats (PND 21-90) | Increased kidney weights; dose-related renal pelvic and tubular dilatation. fda.gov |
| Acute Kidney Injury Model | Euglycemic Rats (Ischemia-Reperfusion) | Prevented acute kidney injury; reduced tubular injury and inflammation; improved renal function. physiology.org |
| Chronic Kidney Disease Model | Dahl Salt-Sensitive Rats (High-Salt Diet) | Alleviated kidney injury, fibrosis, and premature aging; reduced serum creatinine. nih.govnih.gov |
Exploratory Preclinical Investigations on Novel Pharmacodynamic Effects
Exploratory preclinical studies have revealed that canagliflozin possesses anti-inflammatory properties across various models. In high-fat diet-induced obese mice, canagliflozin treatment reduced the levels of inflammatory biomarkers and inhibited the aggregation of macrophages in skeletal muscle. researchgate.net Furthermore, it decreased the mRNA levels of inflammatory markers, including Iba1 and IL-6, in the nodose ganglion and hypothalamus, suggesting a role in mitigating obesity-related inflammation in the nervous system. researchgate.net
The anti-inflammatory effects extend to models of neurodegeneration. In a mouse model relevant to Alzheimer's disease, canagliflozin was found to suppress the inflammatory cascade. mdpi.com In vitro studies using BV-2 microglial cells showed that canagliflozin could protect against high glucose-induced inflammatory toxicity by inhibiting proinflammatory factors such as iNOS, NLRP3, IL-1β, and TNF-α. mdpi.com In a model of vascular inflammation using human coronary artery endothelial cells, canagliflozin alleviated the release of the pro-inflammatory cytokine IL-6, an effect partially associated with the activation of AMPK. nih.gov
| Preclinical Model | Key Anti-Inflammatory Findings | Potential Mechanism |
|---|---|---|
| High-Fat Diet Obese Mice | Reduced inflammatory biomarkers and macrophage aggregation in skeletal muscle; decreased inflammatory mRNA in hypothalamus. researchgate.net | Suppression of obesity-related inflammation. researchgate.net |
| BV-2 Microglia (In Vitro) | Inhibited high glucose-induced proinflammatory factors (iNOS, NLRP3, IL-1β, TNF-α). mdpi.com | Alleviation of hyperglycemia-induced neuroimmune damage. mdpi.com |
| Human Coronary Artery Endothelial Cells (In Vitro) | Reduced LPS-stimulated release of IL-6. nih.gov | Associated with AMPK activation. nih.gov |
| Alzheimer's Disease Mouse Model | Suppressed the inflammatory cascade. mdpi.com | Antioxidant and anti-inflammatory effects. mdpi.com |
Recent preclinical investigations have explored the anti-cancer potential of canagliflozin, with a particular focus on glioblastoma (GBM). nih.govresearchgate.net Studies have confirmed that SGLT2 is expressed in human and murine GBM cell lines. nih.govconsensus.app
In vitro experiments demonstrated that canagliflozin significantly inhibits the proliferation of GBM cells and suppresses their glucose uptake. nih.govconsensus.app The proposed mechanism for this anti-proliferative effect involves the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govconsensus.appnih.gov Activation of AMPK by canagliflozin leads to the suppression of downstream signaling molecules, including p70 S6 kinase and S6 ribosomal protein, which are critical for cell growth. nih.govconsensus.app
The anti-tumor effects observed in vitro have been corroborated by in vivo studies. In mouse models where GBM cells were transplanted, oral administration of canagliflozin for 10 days resulted in a significant suppression of tumor growth compared to the vehicle-treated control group. researchgate.netnih.govconsensus.app These findings suggest that canagliflozin may have therapeutic potential against tumors like glioblastoma that rely on glucose for proliferation. nih.govnih.gov
| Model | Cell Lines/Subjects | Key Anti-Cancer Findings | Mechanism of Action |
|---|---|---|---|
| In Vitro | Human (U251MG, U87MG) and Murine (GL261) Glioblastoma Cells | Significantly inhibited cell proliferation and glucose uptake. nih.govconsensus.app | Increased phosphorylation (activation) of AMPK; suppressed phosphorylation of p70 S6 kinase and S6 ribosomal protein. nih.govconsensus.app |
| In Vivo | GBM-transplanted Mice | Oral administration significantly suppressed tumor growth. researchgate.netnih.govconsensus.app | Inhibition of tumor proliferation. researchgate.netnih.gov |
Synthetic Chemistry and Process Research
Strategic Approaches to Canagliflozin (B192856) Hemihydrate Synthesis
Several synthetic pathways for canagliflozin have been developed. A common strategy involves the synthesis of a key aglycon intermediate, which is then coupled with a protected glucose derivative.
One prominent route involves a Friedel–Crafts acylation reaction, followed by a Lewis acid-mediated reductive elimination, an n-BuLi mediated C-arylation, and reductive demethoxylation to yield the final compound. acs.org An alternative approach begins with the coupling of a thiophene (B33073) compound with an acid chloride via a Friedel–Crafts reaction to form a ketone intermediate, which is subsequently reduced. nih.gov
The preparation of high-purity intermediates is crucial for the successful synthesis of canagliflozin. The quality of these precursors directly impacts the purity and yield of the final API. nbinno.com
One critical intermediate is 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene. nbinno.com Its synthesis can be achieved through a multi-step process starting from succinic anhydride and fluorobenzene (B45895), which undergo a Friedel-Crafts acylation. The resulting product is then used to construct the thiophene ring, followed by another acylation and reduction to yield the key intermediate. google.com Another important precursor is a protected open-ring glucose derivative. acs.orgacs.org Isolating a highly pure open-ring intermediate has been shown to be an effective strategy for achieving high purity in the final canagliflozin product. acs.org
The synthesis of these intermediates often involves several core chemical reactions as detailed in the table below.
| Reaction Type | Description | Reagents/Conditions | Reference |
| Friedel-Crafts Acylation | Couples an acyl group with an aromatic ring. Used to form key ketone intermediates. | Acid chloride, Lewis acid (e.g., AlCl₃) | nih.govgoogle.com |
| C-Arylation | Forms a carbon-carbon bond between an aryl group and the glucose moiety. | n-BuLi, protected glucose derivative | acs.orgresearchgate.net |
| Reduction | Reduces a ketone or other functional group. | Triethylsilane, BF₃·OEt₂ | nih.gov |
| Methoxylation | Adds a methoxy group to an intermediate. | Methanol (B129727) (MeOH), Methanesulfonic acid (MsOH) | acs.org |
Crystallization and Purification Techniques
Crystallization is a critical final step in the manufacturing process, as it defines the purity, stability, and physicochemical properties of the canagliflozin hemihydrate. googleapis.com The goal is to consistently produce the correct hemihydrate crystalline form with a controlled particle size distribution, which is important for formulation and bioavailability. google.com
The choice of solvent system is paramount for obtaining the desired this compound crystalline form. Various solvent and anti-solvent systems have been investigated.
Methanol and Water : This system is used for both recrystallization and the growth of single crystals of this compound. nih.govgoogle.com The crude product can be dissolved in methanol, followed by the slow addition of water to induce crystallization. google.com
Isopropyl Acetate and Water : A patented process describes dissolving canagliflozin in isopropyl acetate containing a specific amount of water (0.37 wt% to 1.50 wt%), followed by cooling and seeding to induce crystallization. googleapis.comgoogle.com
Ethyl Acetate/n-Heptane/Water : This mixed solvent system has also been used to obtain a specific crystalline form of canagliflozin. epo.org
Acetonitrile and Water : A mixture of acetonitrile and water (in a 1:10 ratio) can be used to prepare the hemihydrate form from amorphous canagliflozin. patsnap.com
Multiple techniques are employed to crystallize this compound, each offering control over the final product's characteristics.
Cooling Crystallization : This is a common method where a solution of canagliflozin is prepared at an elevated temperature and then cooled in a controlled manner, often after adding seed crystals, to initiate crystallization. googleapis.comnih.gov For example, a solution in isopropyl acetate can be heated to around 70°C, then cooled to 54-58°C before seeding, and further cooled to 40-42°C to allow the crystals to grow. googleapis.com
Solvent Evaporation : This method is particularly useful for growing high-quality single crystals for structural analysis. It involves dissolving this compound in a solvent system like methanol and water and allowing the solvent to evaporate slowly over several days at a constant temperature (e.g., 18-20°C). google.com
Anti-Solvent Addition : In this technique, canagliflozin is dissolved in a suitable solvent, and then an anti-solvent (in which it is less soluble) is added to induce precipitation and crystallization. For instance, n-heptane can be added to a solution of canagliflozin in ethyl acetate or toluene. newdrugapprovals.orgpatsnap.com
Ensuring the high purity of the final this compound product involves removing process-related impurities and potential degradation products. researchgate.net This is achieved through a combination of synthetic strategy and optimized purification techniques.
A key strategy is the isolation of a highly pure intermediate before the final synthetic steps, which significantly reduces the impurity load in the crude product. acs.org The crystallization process itself is a powerful purification step. Specific procedures, such as controlled cooling, seeding with pure crystals, and washing the filtered product with appropriate solvents (e.g., isopropyl acetate), are employed to ensure high purity. googleapis.com
Process Optimization and Scale-Up Research
The industrial production of this compound necessitates a robust, scalable, and economically viable synthetic process. Process optimization research focuses on refining reaction parameters to maximize yield and purity while ensuring consistent and safe operation on a large scale.
The synthesis of canagliflozin involves several key chemical transformations, each requiring carefully controlled conditions for optimal outcomes. Research into process optimization has identified critical parameters, including temperature, solvent systems, and reaction times, that significantly influence the efficiency of the synthesis.
One of the crucial steps in the synthesis is the C-arylation, which involves the coupling of a protected glucose derivative with an aryl component. This reaction is typically mediated by a strong base like n-butyllithium. The temperature during this step is critical; it is often carried out at very low temperatures, around -60°C to -80°C, to control reactivity and minimize side reactions. google.com
Another key transformation is the reductive deprotection of an intermediate. This step often employs a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate. The addition of reagents is carefully controlled, with initial temperatures maintained as low as -70°C to -80°C, followed by a gradual warming to room temperature to ensure the reaction proceeds to completion. google.comrug.nl Optimization of these temperature profiles is essential for achieving high yields and purity.
The final crystallization step to isolate canagliflozin as the hemihydrate form is also highly dependent on temperature. The process typically involves dissolving canagliflozin in a solvent system, such as isopropyl acetate containing a specific amount of water, at an elevated temperature (e.g., 70°C). googleapis.com The solution is then cooled in a controlled manner, often linearly, to a specific temperature range, such as 35°C to 47°C, to induce crystallization. googleapis.com Seeding the solution with pre-existing this compound crystals at a specific temperature (e.g., 54°C-58°C) is a critical step to ensure the correct polymorphic form is obtained. googleapis.com
Below is a table summarizing optimized reaction conditions for key steps in canagliflozin synthesis.
| Step | Reagents | Solvent(s) | Temperature | Key Parameters |
| C-Arylation Coupling | n-Butyl lithium | Tetrahydrofuran / Toluene | -80°C to -60°C | Low temperature is critical to control reactivity and prevent side-product formation. |
| Reductive Deprotection | Triethylsilane, Boron trifluoride etherate | Methylene dichloride / Acetonitrile | -80°C to Room Temp | Staged temperature profile ensures controlled reaction progression. |
| Crystallization | Canagliflozin | Isopropyl acetate / Water | 70°C cooled to ~42°C | Controlled cooling rate and seeding are crucial for isolating the correct hemihydrate form. googleapis.com |
Controlling the formation of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). researchgate.netgoogle.com Research into the synthesis of canagliflozin has identified several potential process-related impurities. researchgate.net Understanding the origin of these impurities allows for the implementation of control strategies during synthesis.
Process impurities can arise from starting materials, intermediates, or side reactions during the synthesis. For example, the "Desfluoro" impurity can form during the C-arylation step if the fluorophenyl starting material undergoes defluorination in the presence of the strong base (n-butyllithium) used in the reaction. researchgate.net Another identified process impurity is a regioisomer, which can be formed during the coupling steps of the synthesis. researchgate.net
Strategies to control these impurities involve a multi-pronged approach:
Optimization of Reaction Conditions: As detailed in the previous section, precise control over temperature, reagent addition, and reaction time can significantly minimize the formation of side products.
Purification of Intermediates: Purification of key intermediates at various stages of the synthesis is a crucial strategy to remove impurities before they are carried over into the final product. scite.ai
Final Crystallization: The final crystallization step to form this compound is a powerful purification method. The specific solvent system and conditions used are designed not only to yield the correct solid-state form but also to purge unwanted impurities, such as the α-anomer, which may have formed during the synthesis. researchgate.net
The table below lists some known process-related impurities of canagliflozin and their typical points of origin.
| Impurity Name | Structure Type | Source/Point of Origin | Control Strategy |
| 3-regio isomer (Imp-A) | Isomer | Process | Purification of intermediates, crystallization. researchgate.net |
| Desfluoro (Imp-B) | Process-related | Forms during the C-arylation step from the defluorination of a starting material. researchgate.net | Strict temperature control during the lithiation reaction. |
| Dimer (Imp-C) | Process-related | Side reaction during synthesis. researchgate.net | Optimized reaction conditions and stoichiometry. |
| α-anomer | Diastereomer | Formed during glycosylation reaction. | Purged during the final crystallization step. researchgate.net |
Solid-State Form Control during Synthesis
The solid-state form of an active pharmaceutical ingredient, including its crystal structure (polymorphism) and hydration state, profoundly impacts its physical and chemical properties. These properties, in turn, affect bioavailability, stability, and manufacturability. For canagliflozin, the targeted form is a stable crystalline hemihydrate.
Controlling the crystallization process is paramount to consistently obtaining canagliflozin as the desired hemihydrate. Research has shown that several factors must be precisely managed during the final isolation step. The amount of water in the crystallization solvent system is a critical parameter. googleapis.comgoogle.com The process often uses an organic solvent like isopropyl acetate, where the water content is carefully adjusted to a specific range, for example, between 0.37 wt% and 1.50 wt%, to favor the formation of the hemihydrate over other forms like the monohydrate or anhydrous crystals. googleapis.compatsnap.com
The crystallization is typically initiated by seeding the supersaturated solution with crystals of pure this compound. googleapis.comgoogle.com This step is crucial for directing the crystallization towards the desired polymorphic form and preventing the spontaneous nucleation of other, less stable forms. Following seeding, a controlled cooling profile is applied to allow for the slow and orderly growth of the crystals. googleapis.com The final temperature, often around 40-42°C, and stirring conditions are maintained to ensure complete crystallization and to influence the final particle size distribution. googleapis.com Techniques such as subjecting the crystalline suspension to particle size reduction and heating cycles can also be employed to achieve a narrow particle size distribution, which is important for downstream processing into a final drug product. googleapis.com
The table below outlines the key parameters for controlling the solid-state form of this compound during crystallization.
| Parameter | Optimized Condition | Purpose |
| Solvent System | Isopropyl acetate with a controlled amount of water (e.g., 0.37-1.50 wt%). googleapis.com | To ensure the formation of the hemihydrate crystalline structure. |
| Water Content | Precisely controlled within the specified range. googleapis.comgoogle.com | Critical for obtaining the hemihydrate rather than other solvates or anhydrous forms. |
| Seeding | Addition of crystalline this compound seeds at a supersaturated state. googleapis.comgoogle.com | To direct crystallization to the desired polymorphic form and control crystal growth. |
| Temperature Profile | Controlled cooling (e.g., from 54°C to 42°C) after seeding. googleapis.com | To control the rate of nucleation and crystal growth, affecting purity and particle size. |
| Stirring | Applied throughout the crystallization process. google.com | To ensure homogeneity and influence crystal size and morphology. |
Analytical and Bioanalytical Methodologies for Canagliflozin Hemihydrate Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are the cornerstone for the separation, identification, and quantification of canagliflozin (B192856) hemihydrate, offering high resolution and sensitivity.
Reverse-phase high-performance liquid chromatography (RP-HPLC) stands out as the most widely employed technique for the routine analysis of canagliflozin hemihydrate. The development of these methods involves careful optimization of several key parameters to achieve efficient separation and accurate quantification.
Column Selection : The separation is most commonly achieved on C18 columns. asiapharmaceutics.infohrpub.org Various brands and dimensions are used, including Kromasil C18 (100 mm x 4.6 mm, 5 µm) smec.ac.in, ODS (150mm x 4.6mm, 5μm) pharmascholars.com, ACE C18 (150mm x 4.6mm, 5μm) ajpaonline.com, and Hypersil BDS C18 ijcrt.orgresearchgate.net.
Mobile Phase Optimization : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Common organic modifiers include acetonitrile and methanol (B129727). asiapharmaceutics.infopharmascholars.com The aqueous phase is often acidified with agents like orthophosphoric acid, trifluoroacetic acid (TFA), or glacial acetic acid to ensure good peak shape and resolution. smec.ac.inijcrt.orgnih.gov Ratios are optimized to achieve suitable retention times; for instance, a 58:42:0.2% v/v mixture of acetonitrile, water, and glacial acetic acid has been used. ijcrt.org
Detection Wavelength : Detection is typically performed using a UV detector. The wavelength of maximum absorbance (λmax) for canagliflozin is consistently reported around 290 nm, which is frequently used for quantification. asiapharmaceutics.infoajpaonline.comnih.govjyoungpharm.org Other wavelengths, such as 214 nm, 260 nm, and 264 nm, have also been utilized depending on the specific method conditions. smec.ac.inpharmascholars.comresearchgate.net
Validation : HPLC methods are rigorously validated according to International Conference on Harmonisation (ICH) guidelines. smec.ac.inpharmascholars.com Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. pharmascholars.comnih.gov Linearity is often established over a wide concentration range, for example, 12.6–37.9 μg/mL. nih.gov Accuracy is confirmed through recovery studies, with results typically ranging from 98% to 102%. pharmascholars.com Precision is demonstrated by low relative standard deviation (%RSD) values, often below 2%. nih.govresearchgate.net
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Kromasil C18 (100 mm x 4.6 mm, 5 µm) | Acetonitrile: Water (pH 2.5 with orthophosphoric acid) (50:50 v/v) | 1.0 | 260 | 10-200 | smec.ac.in |
| ODS (150mm x 4.6mm, 5µm) | Water: Acetonitrile (55:45 v/v) | 1.0 | 214 | N/A | pharmascholars.com |
| Supelcosil C18 (250 x 4.6 mm, 5 μm) | 0.2% v/v TFA in water: Acetonitrile (80:20% v/v) | 1.0 | 290 | 12.6–37.9 | nih.gov |
| Hypersil BDS C18 (100 x 4.6 mm, 5 μ) | 0.1% ortho phosphoric buffer: Acetonitrile (53:47) | 1.1 | 240 | 75-450 | researchgate.net |
| Symmetry, Waters C18 (100 mm × 4.6 mm, 3.5 μm) | 5 mM Ammonium formate in water: Methanol (25:75, v/v) | N/A | 290 | 1–10 | asiapharmaceutics.info |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and higher sensitivity, due to the use of smaller particle size columns (typically <2 µm). nih.gov A validated UPLC method for canagliflozin involved a C18 column (100 x 2mm, 1.8 µm) with an isocratic mobile phase of water and methanol (70:30 ratio) at a 1 mL/min flow rate, with detection at 286 nm. impactfactor.org Another UPLC method utilized a Hypersil gold column (50 × 2.1 mm, 1.9 μm) with a mobile phase of methanol and 0.03 M phosphate buffer (80:20, v/v) for the simultaneous determination of canagliflozin and metformin. nih.gov These UPLC methods provide a rapid and efficient alternative for quality control and stability studies. impactfactor.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for both the identification and quantification of canagliflozin, particularly in complex biological matrices like plasma and urine. nih.gov This method is invaluable for characterizing degradation products and for pharmacokinetic studies. hrpub.orgnih.gov
A validated LC-MS/MS method for quantifying canagliflozin in a low volume of rat plasma (0.1 mL) has been established. nih.gov This method employed a Quicksorb ODS column with a mobile phase of acetonitrile and 0.1% formic acid (90:10, v/v). nih.gov Detection was achieved using a triple-quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring the specific mass transition of m/z = 462.0 [M+NH4]+ → 191.0. nih.gov Another rapid method, with a runtime of just one minute, was developed for the simultaneous quantification of canagliflozin, dapagliflozin (B1669812), and empagliflozin (B1684318) in human plasma and urine using ESI with negative ionization. nih.gov The high selectivity and sensitivity of LC-MS/MS allow for wide linear dynamic ranges, such as 10.253 ng/mL to 6019.311 ng/mL in human plasma. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative to HPLC for the quantification of canagliflozin. The method is performed on HPTLC plates precoated with silica gel 60F254. japsonline.com A key aspect of HPTLC method development is the selection of an appropriate mobile phase to achieve good separation, identified by distinct Retardation factor (Rf) values.
Validated HPTLC methods have been used for the estimation of canagliflozin in bulk and pharmaceutical formulations, as well as in human plasma. japsonline.comnih.gov Densitometric analysis is typically carried out at wavelengths around 290 nm or 295 nm. japsonline.comnih.gov The technique has proven to be linear, accurate, and precise for its intended applications. japsonline.comnih.gov
| Mobile Phase | Detection Wavelength (nm) | Linearity Range | Rf Value | Reference |
|---|---|---|---|---|
| Toluene: Ethyl acetate: Methanol (2:2:1, v/v/v) | 290 | 10-500 ng/spot | N/A | japsonline.com |
| Chloroform: Methanol (9:1, %, v/v) | 295 | 200-3200 ng/mL | 0.22 | nih.gov |
| Toluene: Methanol: Triethylamine: Glacial Acetic acid (7:2.6:0.2:0.2, v/v/v/v) | 254 | 75-750 ng/band | 0.50 ± 0.03 | rjptonline.org |
Spectroscopic Methods for Characterization
Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the quantification of this compound in bulk and simple pharmaceutical dosage forms due to their simplicity, speed, and cost-effectiveness.
UV spectrophotometric methods are based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength.
Wavelength Selection : The initial step in method development is scanning the drug solution (typically in methanol or a buffer) in the 200-400 nm range to determine the wavelength of maximum absorbance (λmax). For canagliflozin, the λmax is consistently found to be around 288-290 nm. ajpaonline.combamu.ac.inimpactfactor.orghumanjournals.com
Derivative Methods : To enhance specificity, especially in the presence of interfering excipients or other active ingredients, first-order and second-order derivative spectrophotometry can be employed. ajpaonline.com These methods utilize the zero-crossing points of one compound to determine the concentration of the other, thereby eliminating spectral interference. ajpaonline.comijpbs.com For instance, in a mixture with metformin, canagliflozin can be quantified at 319 nm, where metformin shows zero absorbance in the first derivative spectrum. ijpbs.com
Area Under Curve (AUC) : The area under the curve method is another approach to quantify canagliflozin. This technique involves calculating the integrated area under the UV spectrum over a specific wavelength range (e.g., 285.0 nm to 295.0 nm) instead of using the absorbance at a single wavelength. ajpaonline.com This can sometimes improve the method's robustness.
These UV methods are validated for linearity, accuracy, and precision, with Beer's law being obeyed over defined concentration ranges, such as 1-25 μg/ml. ajpaonline.combamu.ac.in
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative and quantitative analysis of this compound. This technique identifies functional groups within the molecule by measuring the absorption of infrared radiation.
In a study utilizing a potassium bromide (KBr) disc technique, the FTIR spectrum of canagliflozin was used for its determination by measuring the peak area of the alkyl halide C-F bond, which is centered at 1230 cm⁻¹ nih.gov. Another research effort focused on the O-H stretching region, between 3000-3500 cm⁻¹, for the quantification of canagliflozin in bulk and tablet forms researchgate.net. The interpretation of the FTIR spectrum of pure canagliflozin reveals characteristic peaks corresponding to its various functional groups. For instance, the free -OH group stretch is observed at 3479.58 cm⁻¹ semanticscholar.org.
The application of FTIR in a green analytical chemistry approach, using only a small amount of KBr, highlights its efficiency and minimal environmental impact nih.gov.
Table 1: Characteristic FTIR Peaks of Canagliflozin
| Functional Group | Observed Peak (cm⁻¹) |
|---|---|
| Free -OH group (OH Stretch) | 3479.58 semanticscholar.org |
| C-H Stretch | Not specified |
Spectrofluorimetry
Spectrofluorimetry offers a highly sensitive method for the determination of canagliflozin, leveraging its native fluorescence properties. This technique is particularly advantageous for quantifying the compound at very low concentrations, often in the nanogram range nih.govresearchgate.net.
One validated spectrofluorimetric method for estimating canagliflozin in its pharmaceutical dosage form involves dissolving the compound in methanol researchgate.net. The analysis is performed at an excitation wavelength (λmax) of 293 nm and an emission wavelength (λmax) of 349 nm researchgate.net. The method demonstrated good linearity in the concentration range of 100-500 ng/mL researchgate.net.
Another study employed a synchronous scan mode with a constant wavelength difference (Δλ) of 50 nm, recording a peak maximum at 291.8 nm for canagliflozin determination in methanol nih.gov. This approach was found to be linear over a concentration range of 100.00–600.00 ng/mL nih.gov.
Table 2: Spectrofluorimetric Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | Methanol researchgate.net | Methanol nih.gov |
| Excitation λmax | 293 nm researchgate.net | Not applicable (Synchronous Scan) |
| Emission λmax | 349 nm researchgate.net | 291.8 nm (Peak Maximum) nih.gov |
Solid-State Characterization Techniques
The solid-state properties of an active pharmaceutical ingredient like this compound are critical as they can influence its stability, solubility, and bioavailability. Several techniques are employed to characterize these properties.
X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and differentiating various crystalline forms (polymorphs) of a compound. For canagliflozin, multiple crystalline forms, including a hemihydrate and a monohydrate, have been reported researchgate.net.
The crystalline hemihydrate form of canagliflozin is characterized by a specific XRPD pattern with peaks at 2θ values of 4.36±0.2, 13.54±0.2, 16.00±0.2, 19.32±0.2, and 20.80±0.2, measured using CuKα radiation google.com. Another study on a crystalline Form Rl of this compound identified characteristic peaks at 2θ values of 10.0, 19.5, 24.0, and 28.5 ± 0.2° google.com. This form was further characterized by d-spacing values at about 3.1, 3.7, 4.6, and 8.9 Å google.comgoogle.com.
The purity of this compound and its monohydrate form has been confirmed by comparing experimental PXRD results with simulated diffraction patterns from single X-ray diffraction data nih.gov.
Table 3: Characteristic XRPD Peaks for Crystalline Forms of Canagliflozin
| Crystalline Form | Characteristic 2θ values (°) | Corresponding d-spacing (Å) |
|---|---|---|
| Hemihydrate | 4.36, 13.54, 16.00, 19.32, 20.80 (all ±0.2) google.com | Not specified |
| Form Rl Hemihydrate | 10.0, 19.5, 24.0, 28.5 (all ±0.2) google.com | 8.9, 4.6, 3.7, 3.1 google.comgoogle.com |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study the thermal properties of a material, such as its melting point and glass transition temperature, and to detect polymorphism and amorphism.
For a crystalline Form Rl of this compound, a DSC thermogram has been reported google.com. In studies involving the preparation of solid dispersions of canagliflozin, DSC analysis, along with SEM and PXRD, confirmed the crystalline nature of the pure drug and its amorphization within the dispersions researchgate.net. A shift in the endotherm from 124.68 °C to 80 °C in a nanosuspension formulation suggested the amorphization of the drug researchgate.net. Another crystalline form, a monohydrate designated as Form R2, is characterized by a DSC thermogram with endotherms at approximately 57°C, 76°C, and 102°C google.comgoogle.com. A different hydrate form, R3, exhibits a DSC thermogram with a broad endotherm at about 58.5°C and a sharp endotherm at about 80.9°C google.com.
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and particle characteristics of solid materials at high magnification.
In the context of canagliflozin, SEM has been used to confirm the crystalline nature of the pure drug, which was then compared to its amorphized form in solid dispersions researchgate.net. SEM analysis of canagliflozin-thiourea co-crystals revealed a needle-shaped structure with a size of approximately 1µm semanticscholar.org. Additionally, SEM has been used to show that an amorphous form of canagliflozin consisted of irregular particles google.com.
Method Validation Parameters in Research Context
The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. According to the International Conference on Harmonization (ICH) guidelines, several parameters must be evaluated.
For this compound, analytical methods have been validated for various parameters including:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. For a UV-spectrophotometric method, linearity was established over a concentration range of 1-25 μg/ml with a correlation coefficient of 0.9998 bamu.ac.in. An HPLC method showed linearity in the range of 382 to 1895 mg/L with a regression coefficient (R²) of 1.000 smec.ac.in.
Accuracy: The closeness of the test results to the true value. Recovery studies are often used to determine accuracy. For a UV method, the mean recovery was found to be between 99.48% and 100.52% at different concentration levels bamu.ac.in.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For a UV method, the %RSD for intra-day and inter-day precision was in the range of 0.34 to 1.44 and 0.072 to 1.44, respectively bamu.ac.in.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For a UV method, robustness was evaluated by changing the working wavelength by ±1nm and the solvent ratio by ±1ml bamu.ac.in.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. For a UV-spectroscopy method, the LOD for canagliflozin was 2.38 µg/mL impactfactor.org.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ for the same UV-spectroscopy method was 7.24 µg/mL impactfactor.org.
Table 4: Summary of Validation Parameters for a UV-Spectrophotometric Method for Canagliflozin
| Parameter | Result |
|---|---|
| Linearity Range | 1-25 μg/ml bamu.ac.in |
| Correlation Coefficient (r²) | 0.9998 bamu.ac.in |
| Accuracy (% Recovery) | 99.48 - 100.52% bamu.ac.in |
| Precision (%RSD) | Intra-day: 0.34 - 1.44, Inter-day: 0.072 - 1.44 bamu.ac.in |
| LOD | 2.38 µg/mL impactfactor.org |
Stability-Indicating Analytical Methods and Degradation Product Characterization (e.g., oxidative degradation)
The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for accurate quantification of the API and monitoring of its stability over time and under various environmental conditions. For this compound, significant research has been conducted to develop such methods and to characterize the degradation products formed under stress conditions, particularly oxidative degradation.
Forced degradation studies are an integral part of developing stability-indicating methods, as they help to identify the likely degradation products that may form during storage or manufacturing. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.gov
Chromatographic Methods
Several chromatographic techniques have been employed to develop stability-indicating assays for this compound. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most common methods, offering high resolution and sensitivity.
One study detailed a validated RP-HPLC method for the separation of canagliflozin from its oxidative degradation product. The method utilized a C18 column with a mobile phase composed of acetonitrile and water (pH 3.0, adjusted with 0.1% formic acid) in a 70:30 v/v ratio, at a flow rate of 1 mL/min. hrpub.orghrpub.org Another stability-indicating HPLC method was developed using a Supelcosil C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.2% v/v trifluoroacetic acid in water/acetonitrile (80:20% v/v) at a flow rate of 1.0 mL/min, with detection at 290 nm. nih.govnih.gov This method successfully separated canagliflozin from degradation products generated under various stress conditions. nih.govnih.gov
A different RP-HPLC method employed an ACE Column C18 (150mm x 4.6mm, 5µm) with a mobile phase of acetonitrile and 1% orthophosphoric acid (60:40 v/v) at a flow rate of 1.0 mL/minute and detection at 290 nm. proquest.com Furthermore, an Ultra-Performance Liquid Chromatography (UPLC) method was developed for the separation of canagliflozin and its degradation products using an Acquity CSH C18 column (100 × 2.1 mm, 1.7 μm) with a gradient mobile phase of acetonitrile-methanol (70:30, v/v) and formic acid. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) has also been explored as a greener alternative. One such method used acetone/ethanol (B145695) (80:20, v/v) as the developing system for the quantification of canagliflozin and its oxidative degradation product. nih.gov
Interactive Data Table: HPLC and UPLC Method Parameters for this compound Analysis
| Parameter | Method 1 hrpub.orghrpub.org | Method 2 nih.govnih.gov | Method 3 proquest.com | Method 4 nih.gov |
|---|---|---|---|---|
| Technique | RP-HPLC | HPLC | RP-HPLC | UPLC |
| Column | C18 | Supelcosil C18 (250 × 4.6 mm, 5 μm) | ACE Column C18 (150mm x 4.6mm, 5µm) | Acquity CSH C18 (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile: Water (pH 3.0 with 0.1% formic acid) (70:30, v/v) | 0.2% v/v Trifluoroacetic acid in Water:Acetonitrile (80:20, v/v) | Acetonitrile: 1% Orthophosphoric acid (60:40, v/v) | Acetonitrile-Methanol (70:30, v/v) and Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | Not Specified | 290 nm | 290 nm | Not Specified |
| Retention Time | 3.42 ± 0.01 min researchgate.net | 6.9 min nih.gov | 3.0 ± 0.5 min proquest.com | Not Specified |
Degradation Product Characterization
Forced degradation studies have revealed that canagliflozin is susceptible to degradation under oxidative conditions, while being relatively stable under other stress conditions. nih.gov The primary oxidative degradation product has been extensively characterized using liquid chromatography-mass spectrometry (LC-MS/MS).
Upon exposure to 15% hydrogen peroxide (H2O2), a single degradation product is typically observed. hrpub.org LC-MS/MS analysis of this product revealed an (M+H)+ ion at an m/z of 461.1435, which corresponds to a molecular weight of 460.1361. hrpub.orgresearchgate.net This represents an addition of 16 m/z units compared to the parent canagliflozin molecule, indicating the addition of an oxygen atom. hrpub.orgresearchgate.net
The proposed mechanism for this degradation is the S-oxidation of the thiophene (B33073) ring in the canagliflozin structure, leading to the formation of a thiophene oxide. hrpub.orghrpub.orgresearchgate.net The probable structure of this oxidative degradation product has been proposed as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one. hrpub.orghrpub.org
In some studies, under different oxidative stress conditions, two degradation products (DP1 and DP2) were formed. nih.govresearchgate.net Additionally, under acidic hydrolytic conditions in the presence of co-solvents like acetonitrile and methanol, pseudo-degradation products have been observed. nih.govresearchgate.net
Interactive Data Table: Summary of this compound Degradation Products
| Stress Condition | Degradation Product | Proposed Structure/Modification | Analytical Technique |
|---|---|---|---|
| Oxidative (e.g., 15% H2O2) | Single Degradation Product hrpub.org | 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one (S-oxidation of thiophene ring) hrpub.orghrpub.org | LC-MS/MS hrpub.orghrpub.org |
| Oxidative | DP1 and DP2 nih.govresearchgate.net | Not fully specified | LC/QTOF/MS/MS nih.govresearchgate.net |
| Acid Hydrolysis with Acetonitrile co-solvent | Pseudo-DP3 nih.govresearchgate.net | Reaction with co-solvent | LC/QTOF/MS/MS nih.govresearchgate.net |
| Acid Hydrolysis with Methanol co-solvent | Pseudo-DP4 nih.govresearchgate.net | Reaction with co-solvent | LC/QTOF/MS/MS nih.govresearchgate.net |
The characterization of these degradation products is vital for impurity profiling and for ensuring that any analytical method used for stability testing can adequately separate them from the parent compound. hrpub.org This knowledge also informs the appropriate storage and handling conditions to maintain the stability of this compound. hrpub.orghrpub.org
Solid State Science and Pharmaceutical Crystallography
Polymorphism and Amorphism of Canagliflozin (B192856)
Polymorphism and Amorphism of Canagliflozin
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a key consideration for canagliflozin. Different polymorphs can exhibit distinct physicochemical properties. nih.gov The hemihydrate and monohydrate forms are the most frequently encountered polymorphs of canagliflozin. nih.gov While an amorphous form has also been identified, it has been reported as unstable. google.com
The two primary crystalline hydrates of canagliflozin that have been extensively studied are the hemihydrate and the monohydrate. The commercially marketed formulation utilizes the hemihydrate form to overcome challenges related to dissolution and bioavailability. nih.gov However, the hemihydrate can convert to the more stable but less soluble monohydrate form, particularly under conditions of high humidity, which can negatively impact the dissolution rate during manufacturing and storage. nih.gov
The crystal structure of the hemihydrate (CG-Hemi) crystallizes in the P212121 space group, with its asymmetric unit comprising two canagliflozin molecules and one water molecule. mdpi.com In contrast, the monohydrate form (CG-H2O) has a P21 space group and consists of one canagliflozin molecule and one water molecule in its asymmetric unit. mdpi.com Hirshfeld surface analysis has indicated that the intermolecular forces in the monohydrate are stronger than in the hemihydrate. nih.govmdpi.com In the monohydrate structure, water molecules participate in three hydrogen bonds, creating robust hydrogen bond networks that make it more difficult for solvent molecules to penetrate and dissolve the crystal. nih.govmdpi.comresearchgate.net
These structural differences lead to significant variations in their physical properties. The solubility of the hemihydrate form is approximately 1.4 times higher than that of the monohydrate in both water and hydrochloric acid solutions. nih.govmdpi.com Furthermore, the dissolution rate of the hemihydrate is more than three times greater than that of the monohydrate in the same media. nih.govmdpi.com
Various crystalline forms have been identified and characterized primarily by X-ray powder diffraction (PXRD).
Table 1: Characteristic PXRD Peaks (2θ) for Canagliflozin Crystalline Forms
| Crystalline Form | Reported Characteristic Diffraction Peaks (2θ) | Source(s) |
|---|---|---|
| Hemihydrate (CG-Hemi) | 3.87°, 7.96°, 8.64°, 9.66°, 10.94°, 15.48°, 17.34°, 18.74°, 19.14°, 20.30° | mdpi.com |
| Hemihydrate (Form R1) | 10.0°, 19.5°, 24.0°, 28.5° (± 0.2°) | google.com |
| Monohydrate (CG-H2O) | 4.20°, 8.40°, 9.70°, 12.62°, 15.36°, 16.84°, 19.32°, 23.08° | mdpi.com |
| Monohydrate (Form R2) | Characterized by d-spacing values at approx. 3.1, 3.7, 4.5, and 7.1 Å | google.com |
| Crystal Form I | 4.4°, 8.4°, 16.8°, 17.5°, 18.0°, 22.8° (± 0.2°) | google.com |
| Crystal Form C | 3.4°, 6.5°, 12.7°, 15.8°, 19.8°, 24.3°, 24.8°, 29.1° (± 0.1°) | google.com |
Amorphous Solid Dispersions (ASDs) for Enhanced Solubility
To counteract the low aqueous solubility of crystalline canagliflozin, researchers have developed amorphous solid dispersions (ASDs). By dispersing the drug within a polymer matrix in an amorphous state, intramolecular hydrogen bonding between canagliflozin molecules is prevented, which enhances dissolution and bioavailability. google.com
Several studies have demonstrated the effectiveness of this approach.
Eudragit® E PO: Novel ASDs of canagliflozin hemihydrate were prepared using Eudragit® E PO as a carrier via a solvent evaporation technique. The resulting dispersions were found to be amorphous, as confirmed by XRD and Differential Scanning Calorimetry (DSC), and showed a manifold increase in solubility compared to the pure crystalline drug. ijpsr.com
Gelucire 50/13: Using this lipid-based carrier, solid dispersions of canagliflozin were prepared by both fusion and solvent evaporation methods. These techniques successfully converted the drug into an amorphized state, leading to a significant 11- to 25-fold increase in water solubility. tandfonline.com
Soluplus® and Poloxamer 407: Solid dispersion systems using these carriers were also created through solvent evaporation. Physicochemical analysis confirmed the transition of canagliflozin from a crystalline to an amorphous state. ajms.iq Formulations with Soluplus® were particularly effective, creating self-nanomicellizing solid dispersions that exhibited a faster dissolution profile than the pure drug. ajms.iqconsensus.app
Co-crystallization Techniques for Physicochemical Property Modification
Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of an API without altering its chemical structure. researchgate.netajprd.com This technique involves combining the API with a pharmaceutically acceptable co-former in the crystal lattice, linked by non-covalent interactions like hydrogen bonding. researchgate.netsemanticscholar.org For a non-ionizable compound like canagliflozin, co-crystals can significantly improve properties such as solubility, dissolution rate, and stability. nih.gov
Preparation and Characterization of Canagliflozin Co-crystals (e.g., with thiourea)
Researchers have successfully prepared canagliflozin co-crystals with various co-formers. A notable example involves the use of thiourea (B124793). researchgate.netajprd.comsemanticscholar.org These co-crystals were prepared using a sono-crystallization method, where canagliflozin and thiourea were dissolved in methanol (B129727) and sonicated. researchgate.netsemanticscholar.org The resulting solution was then allowed to evaporate, yielding the co-crystals. researchgate.netsemanticscholar.org
Characterization of the canagliflozin-thiourea co-crystals was performed using several analytical techniques:
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the interactions between canagliflozin and the co-former. researchgate.netajprd.com
X-ray Powder Diffraction (XRPD): To verify the formation of a new crystalline solid, distinct from the starting materials. The canagliflozin-thiourea co-crystals exhibited intense crystalline peaks, confirming their crystalline nature. researchgate.netsemanticscholar.org
Scanning Electron Microscopy (SEM): To observe the morphology of the new co-crystals. researchgate.netajprd.com
Other co-formers have also been explored, including L-proline, citric acid, alpha-methyl-L-proline, DL-pipecolic acid, and pyrazole, expanding the range of possible solid forms for canagliflozin. google.comgoogle.com
Impact of Co-crystallization on Solubility and Dissolution Rate
The primary goal of developing canagliflozin co-crystals is to enhance its poor solubility and slow dissolution rate. researchgate.netajprd.comsemanticscholar.org Studies have confirmed that co-crystallization can achieve this objective. The formation of co-crystals with thiourea resulted in a product with maximized solubility compared to the pure drug. researchgate.netsemanticscholar.org By modifying the crystal lattice and introducing new intermolecular interactions, co-crystals present a promising avenue for improving the biopharmaceutical performance of canagliflozin. semanticscholar.org
Crystal Engineering Approaches
Crystal engineering provides a framework for designing and controlling the formation of solid-state structures to achieve desired physicochemical properties. The exploration of polymorphism, amorphous solid dispersions, and co-crystals of canagliflozin are all practical applications of crystal engineering principles. This rational design approach allows for the modification of bulk material properties while preserving the intrinsic activity of the drug molecule. nih.gov
The techniques discussed—identifying and characterizing different polymorphs like the hemihydrate and monohydrate, creating stabilized amorphous forms through polymer dispersions, and forming novel co-crystals with enhanced solubility—demonstrate a comprehensive crystal engineering strategy. These approaches aim to overcome the inherent limitations of canagliflozin's BCS Class IV characteristics, ultimately providing solid forms with improved stability, solubility, and dissolution profiles suitable for pharmaceutical development. researchgate.netresearchgate.net
Single Crystal Growth Methodologies (e.g., solvent evaporation)
The cultivation of high-quality single crystals is a prerequisite for the definitive elucidation of a compound's molecular and crystal structure by X-ray diffraction. For this compound, the slow solvent evaporation method is a documented technique for obtaining crystals suitable for analysis. mdpi.comgoogle.com
This methodology involves dissolving the this compound crude product in an appropriate solvent system and allowing the solvent to evaporate slowly under controlled conditions. The gradual increase in solute concentration beyond the saturation point facilitates the orderly arrangement of molecules into a crystal lattice.
Detailed research findings indicate that colorless, single crystals of this compound can be successfully grown from a methanol solution. iucr.orgresearchgate.net Another established method involves using a binary solvent system of methanol and water. google.com In one specific procedure, this compound is dissolved in a mixture of methanol and water, typically at a volume ratio of 1:1.1, at a temperature between 18-20°C. google.com The subsequent slow evaporation of the solvent over a period of 18 to 20 days yields high-quality single crystals. google.com The single crystals can also be prepared by the slow evaporation of a solvent at ambient temperature and humidity. mdpi.com
X-Ray Diffraction for Single Crystal Structure Elucidation
The crystal structure of this compound has been successfully elucidated using this method. mdpi.comiucr.orgresearchgate.net The analysis revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. mdpi.com The asymmetric unit of the crystal structure contains two independent canagliflozin molecules (designated as A and B) and one water molecule, confirming its hemihydrate nature. mdpi.comiucr.orgresearchgate.netnih.gov
The two canagliflozin molecules within the asymmetric unit exhibit slight conformational differences. iucr.orgresearchgate.net For instance, the dihedral angles between the methylbenzene and thiophene (B33073) rings are 115.7 (4)° in molecule A and 111.7 (4)° in molecule B. iucr.orgresearchgate.net Similarly, the dihedral angles between the fluorobenzene (B45895) and thiophene rings are 24.2 (6)° and 20.5 (9)° in molecules A and B, respectively. iucr.orgresearchgate.net In both molecules, the tetrahydropyran (B127337) ring adopts a chair conformation. iucr.orgnih.gov
The crystal packing is stabilized by a network of intermolecular O—H⋯O hydrogen bonds that connect the canagliflozin molecules and the lattice water molecules, forming a three-dimensional supramolecular architecture. researchgate.netnih.govstipram.ac.id
The detailed crystallographic data obtained from single-crystal X-ray diffraction studies are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical formula | C₂₄H₂₅FO₅S·0.5H₂O |
| Formula weight (g/mol) | 453.52 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a (Å) | 17.0732 (11) |
| b (Å) | 11.4264 (7) |
| c (Å) | 22.5986 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4400.4 (4) |
| Z (formula units per cell) | 8 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Advanced Drug Delivery Systems and Formulation Research Preclinical
Nanotechnology-Based Delivery Approaches
Nanotechnology offers promising platforms to enhance the pharmacokinetic profile of poorly soluble drugs like canagliflozin (B192856) hemihydrate. By reformulating the drug into nanosized carriers, it is possible to increase its surface area, improve solubility, and facilitate its transport across biological membranes.
Nanostructured Lipid Carriers (NLCs) have been explored as a viable option for improving the solubility and bioavailability of canagliflozin hemihydrate. benthamscience.com In one preclinical study, this compound-loaded NLCs (CGN-NLCs) were prepared using an emulsification and ultrasonication method. nih.gov A Box-Behnken design, a statistical tool for optimizing formulations, was employed to investigate the effects of key formulation variables. nih.govbenthamscience.com The independent variables studied were the ratio of solid lipid to liquid lipid, the concentration of surfactant, and the sonication time. nih.govbenthamscience.com The dependent variables, or the characteristics to be optimized, were particle size and entrapment efficiency. nih.govbenthamscience.com
The optimized formulation of CGN-NLCs exhibited a particle size of 221.2 ± 2.25 nm, a polydispersity index (PDI) of 0.268 ± 0.024, a zeta potential of -37 mV, and a high entrapment efficiency of 98.2 ± 1.62%. nih.govbenthamscience.com Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies confirmed the reduced crystallinity and complete encapsulation of this compound within the NLCs. benthamscience.com
Table 1: Independent and Dependent Variables in the Optimization of this compound-Loaded NLCs
| Independent Variables | Dependent Variables |
|---|---|
| Solid Lipid to Liquid Lipid Ratio | Particle Size |
| Surfactant Concentration | Entrapment Efficiency |
Table 2: Physicochemical Properties of Optimized this compound-Loaded NLCs
| Parameter | Value |
|---|---|
| Particle Size | 221.2 ± 2.25 nm |
| Polydispersity Index (PDI) | 0.268 ± 0.024 |
| Zeta Potential | -37 mV |
Nanocrystal technology is another strategy being investigated to enhance the dissolution rate and bioavailability of canagliflozin. nih.gov One of the methods used for preparing canagliflozin nanocrystals is the sono-homo-precipitation technique, which is a type of antisolvent precipitation method. nih.govtmc.edu This energy-efficient process involves dissolving the drug in a solvent and then precipitating it in an antisolvent with the application of ultrasonication and homogenization to control particle size. nih.gov
In a specific preclinical study, canagliflozin nanocrystals were prepared by first dissolving 100 mg of canagliflozin and a permeability enhancer, sodium caprate, in methanol (B129727), which acted as the solvent. nih.govtmc.edu This solvent phase was then injected into pre-cooled water, the antisolvent, containing a stabilizing agent such as sodium deoxycholate and various surfactants like polyvinylpyrrolidone (PVP) K30. nih.govtmc.edu The use of ultrasonication and homogenization during this process helps to overcome the issue of a wide particle size distribution often seen with simple precipitation methods. nih.gov The optimized formula, prepared with PVP-K30, resulted in nanocrystals with the smallest particle size of 157 ± 0.32 nm and a zeta potential of -18 ± 0.01 mV. nih.govnih.govuaeu.ac.ae
The use of nanocarriers has demonstrated a significant positive impact on the drug release and solubility of this compound in preclinical models. For instance, in vitro drug release studies of the optimized canagliflozin-loaded NLCs in simulated intestinal fluid (pH 6.8) showed a significant release of the drug compared to a simple canagliflozin dispersion. nih.govbenthamscience.com This enhancement in drug release is attributed to the increased surface area and the amorphous state of the encapsulated drug. benthamscience.com Furthermore, these NLCs led to a 1.33-fold increase in ex vivo intestinal permeability. nih.govbenthamscience.com
Similarly, self-nanomicellizing solid dispersion (SNMSD) systems using Soluplus as a nanocarrier have shown remarkable improvements in the solubility of canagliflozin. actamedicamarisiensis.ro In one study, the apparent solubility of canagliflozin in an optimized SNMSD formulation was enhanced by 904.4 folds. actamedicamarisiensis.roactamedicamarisiensis.ro This was attributed to the amorphization of the drug and the formation of nanomicelles. actamedicamarisiensis.ro The dissolution efficiency at 30 minutes for the SNMSD formula was 77.2%, a significant increase compared to the 18.28% for the pure drug. actamedicamarisiensis.roactamedicamarisiensis.ro Nanocrystal formulations have also been shown to improve solubility and bioavailability, with one study reporting a five-fold boost in bioavailability. nih.govuaeu.ac.ae
Table 3: Comparison of Dissolution Efficiency
| Formulation | Dissolution Efficiency at 30 min (DE30) |
|---|---|
| Canagliflozin-SNMSD | 77.2% |
Permeability Enhancement Strategies in Preclinical Formulations
Given the low permeability of this compound, strategies to enhance its transport across the intestinal epithelium are crucial for improving its oral bioavailability.
Permeability enhancers are excipients included in formulations to transiently and reversibly increase the permeability of the intestinal mucosa to a drug. nih.gov Sodium caprate has been utilized as both a wetting agent and a permeability enhancer in the development of canagliflozin nanocrystal-based sublingual formulations. nih.govuaeu.ac.ae The inclusion of sodium caprate is intended to improve the absorption of canagliflozin through the sublingual mucosa, thereby enhancing its permeability and potentially avoiding first-pass metabolism in the liver. nih.govuaeu.ac.ae
Ex vivo intestinal permeability studies are conducted using excised intestinal tissues to evaluate the absorption characteristics of a drug from a particular formulation. benthamscience.com In the case of this compound-loaded NLCs, an ex vivo intestinal permeability study demonstrated a 1.33-fold increase in permeability when compared to a dispersion of the drug. nih.govbenthamscience.com
Another study investigating a self-nanomicellizing solid dispersion of canagliflozin also conducted ex vivo permeability studies using a non-everted rat intestinal model. researchgate.netresearchgate.net The results showed that the permeability of canagliflozin increased exponentially over time. actamedicamarisiensis.ro This enhanced permeability was attributed to the dispersibility and solubilization effects of the nanocarrier, Soluplus, as well as its potential inhibitory effect on P-glycoprotein, a transporter that can pump drugs out of intestinal cells. actamedicamarisiensis.ro The steady-state flux for the canagliflozin-SNMSD was found to be significantly higher than that of the pure canagliflozin dispersion. researchgate.net
Novel Routes of Administration (Preclinical Exploration)
In the preclinical assessment of this compound, researchers have explored alternative routes of administration to potentially enhance its pharmacokinetic profile. One such avenue of investigation has been the sublingual route, which offers the potential for direct absorption into the systemic circulation, thereby bypassing first-pass metabolism in the liver.
Sublingual Tablet Formulations and Preclinical Evaluation
Recent preclinical research has focused on the development and evaluation of nanocrystal-based sublingual tablets for canagliflozin. Canagliflozin is characterized by low permeability and solubility, which can limit its bioavailability. To address these challenges, a novel formulation was developed using a nanocrystal technique in conjunction with sodium caprate, a permeability enhancer. nih.govtandfonline.com
The optimized formulation was incorporated into a sublingual tablet that demonstrated a rapid disintegration time of 51 seconds. nih.govtandfonline.com In-vivo studies were subsequently conducted in diabetic rabbits to assess the efficacy and pharmacokinetic profile of this novel delivery system. nih.gov The findings from this preclinical evaluation indicated a significant improvement in the bioavailability of canagliflozin when administered as a sublingual tablet compared to the conventional oral market formulation. nih.govtandfonline.com Specifically, the sublingual formulation resulted in a five-fold increase in bioavailability. nih.govtandfonline.com
Formulation Development for Improved Preclinical Pharmacokinetics
Concurrent with the exploration of novel administration routes, significant preclinical research has been dedicated to developing advanced oral formulations of this compound to improve its pharmacokinetic properties. These efforts are primarily aimed at enhancing the bioavailability of the compound in animal models, which in turn can provide insights into its potential clinical performance.
Enhancement of Bioavailability in Animal Models through Formulation
Preclinical studies have demonstrated that the bioavailability of canagliflozin can be substantially enhanced through innovative formulation strategies. One notable approach has been the development of a spray-dried lipid-based formulation, specifically a solid self-microemulsifying drug delivery system (solid SMEDDS). nih.govnih.gov In a study utilizing a rat model, this solid SMEDDS formulation of canagliflozin led to a significant improvement in bioavailability compared to both the pure active pharmaceutical ingredient (API) and the marketed formulation. nih.govnih.gov
Similarly, the aforementioned nanocrystal-based sublingual tablet formulation also demonstrated a marked enhancement of bioavailability in a rabbit model. nih.govtandfonline.com This formulation was designed to increase the solubility and permeability of canagliflozin, and the preclinical results confirmed a five-fold increase in bioavailability compared to the commercially available oral tablet. nih.govtandfonline.com
Impact on Preclinical Cmax, Tmax, and AUC
The improvements in bioavailability observed with these novel formulations are reflected in key pharmacokinetic parameters, namely the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
In the study of the solid SMEDDS formulation in rats, significant enhancements in Cmax and AUC were observed. nih.govnih.gov Compared to the pure canagliflozin API, the solid SMEDDS formulation resulted in a 2.53-fold increase in Cmax and a 2.73-fold increase in AUC. nih.govnih.gov When compared to the marketed formulation, the solid SMEDDS showed a 1.43-fold and 1.98-fold enhancement in Cmax and AUC, respectively. nih.govnih.gov
The following tables present the pharmacokinetic data from these preclinical studies:
Table 1: Pharmacokinetic Parameters of Canagliflozin Formulations in Rats nih.govnih.gov
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
|---|---|---|---|
| Pure Canagliflozin | 489.27 ± 41.29 | 4.0 ± 0.5 | 4521.82 ± 389.45 |
| Marketed Product | 864.53 ± 78.61 | 3.0 ± 0.5 | 6239.14 ± 547.82 |
Table 2: Pharmacokinetic Parameters of Canagliflozin Formulations in Rabbits researchgate.net
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) |
|---|---|---|---|
| Commercial Drug (Oral) | 250.15 ± 12.36 | 2.0 ± 0.25 | 1540.25 ± 110.45 |
Comparative Preclinical Studies and Selectivity Profiling
Comparison with Other SGLT2 Inhibitors (e.g., dapagliflozin (B1669812), empagliflozin (B1684318), ertugliflozin (B560060), sotagliflozin)
Canagliflozin (B192856) belongs to a class of therapeutic agents that includes other SGLT2 inhibitors such as dapagliflozin, empagliflozin, and ertugliflozin, as well as the dual SGLT1/2 inhibitor, sotagliflozin. nih.gov While they share a primary mechanism of action, preclinical data reveal notable differences in their selectivity, potency, and biological effects. researchgate.net
The selectivity of SGLT inhibitors for the SGLT2 transporter over the SGLT1 transporter is a key pharmacological differentiator. SGLT2 is responsible for approximately 90% of glucose reabsorption in the kidneys, while SGLT1, found in the distal segment of the proximal tubule, reabsorbs the remaining 10%. scispace.comnursingcenter.com SGLT1 is also the primary transporter for glucose and galactose absorption in the small intestine. nursingcenter.com
Preclinical in vitro assays measuring the half-maximal inhibitory concentration (IC50) demonstrate a spectrum of selectivity among these agents. Canagliflozin exhibits moderate selectivity for SGLT2 over SGLT1. nih.gov In contrast, empagliflozin and ertugliflozin are highly selective for SGLT2, with selectivity ratios exceeding 2000-fold. nih.govnih.gov Dapagliflozin shows an intermediate selectivity profile. nih.gov Sotagliflozin is distinct in that it is a dual inhibitor, purposefully designed to inhibit both SGLT1 and SGLT2, and consequently has the lowest SGLT2/SGLT1 selectivity ratio. frontiersin.org
The lower selectivity of canagliflozin means it has a greater potential to inhibit SGLT1 at therapeutic concentrations compared to more selective agents like empagliflozin. researchgate.netnih.gov The IC50 of canagliflozin for human SGLT1 is reported to be around 663-710 nM, whereas for highly selective inhibitors like empagliflozin, it is much higher at approximately 8300 nM. nih.govresearchgate.netnih.gov
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
|---|---|---|---|
| Canagliflozin | 2.7 - 4.2 | 663 - 710 | ~160 - 260 fold |
| Dapagliflozin | 1.1 - 1.2 | 1390 - 1400 | ~1200 - 1400 fold |
| Empagliflozin | 3.1 | 8300 | ~2700 fold |
| Ertugliflozin | 0.877 | 1960 | ~2200 fold |
| Sotagliflozin | 1.8 | 36 | ~20 fold |
Data compiled from multiple preclinical studies. nih.govnih.govresearchgate.netnih.govresearchgate.net
The differences in SGLT1/SGLT2 selectivity translate to distinct pharmacodynamic profiles in preclinical and pharmacologic studies. A direct comparison study in healthy subjects demonstrated that canagliflozin was associated with a greater increase in 24-hour urinary glucose excretion (UGE) and a more significant reduction in the renal threshold for glucose (RTG) compared to dapagliflozin at their highest approved doses. nih.govjnjmedicalconnect.com The 24-hour UGE with canagliflozin was approximately 25% higher than that observed with dapagliflozin. nih.gov
Comparative Preclinical Metabolic Profiles
The metabolism of SGLT2 inhibitors primarily occurs in the liver and kidneys. nih.gov Preclinical studies indicate that canagliflozin is metabolized mainly through O-glucuronidation, an enzymatic process that attaches glucuronic acid to the molecule to make it more water-soluble for excretion. researchgate.net This process results in the formation of two main inactive metabolites, M5 and M7. researchgate.net A smaller portion of the drug is metabolized through oxidative pathways mediated by cytochrome P450 enzymes, particularly CYP3A4. researchgate.net
While detailed side-by-side comparative preclinical metabolic studies for all SGLT2 inhibitors are limited, the available data suggest that extensive hepatic metabolism via glucuronidation is a common characteristic of the class. santamariadelasalud.com.ar This pathway generally produces inactive metabolites that are then eliminated from the body.
Evaluation of Differential Preclinical Biological Responses
Beyond their primary effects on glucose handling, preclinical models have revealed differential biological responses among SGLT2 inhibitors. These unique effects may stem from differences in selectivity, tissue distribution, or off-target interactions.
One of the most distinct preclinical findings for canagliflozin is its differential effect on slow-twitch and fast-twitch skeletal muscles in nondiabetic mice. nih.gov In these studies, canagliflozin treatment led to an increase in glycolytic metabolites and ATP in fast-twitch muscle, while in slow-twitch muscle, glycolytic metabolites were reduced, though ATP levels were maintained. nih.govresearchgate.net This suggests a complex and muscle-type-specific metabolic reprogramming induced by canagliflozin. nih.gov
In animal models of Alzheimer's disease, canagliflozin has demonstrated neuroprotective effects. semanticscholar.org These studies showed that canagliflozin therapy could decrease acetylcholinesterase (AChE) activity and the expression of the mammalian target of rapamycin (B549165) (mTOR), a key cellular growth regulator. nih.govsemanticscholar.org It also appeared to reduce neuroinflammation in the hippocampus. semanticscholar.org
Other differential responses have been noted in cardiovascular models. For instance, preclinical evidence suggests empagliflozin may directly improve cardiac mitochondrial ATP levels, enhancing the heart's energy state. researchgate.net Additionally, in studies of heart failure, canagliflozin and empagliflozin were found to increase plasma aldosterone (B195564) concentration, an effect not observed with dapagliflozin. nih.gov In the same study, only empagliflozin significantly increased plasma noradrenaline. nih.gov These findings highlight that despite a shared primary mechanism, individual SGLT2 inhibitors can elicit unique downstream biological and neurohumoral responses in preclinical settings.
Emerging Preclinical Research Areas and Future Directions
Elucidating Non-Glycemic Mechanisms in Preclinical Models
Investigation of Direct Organ-Protective Mechanisms (e.g., cardiac, renal) in Animal Models
Preclinical studies have provided compelling evidence for the direct organ-protective effects of canagliflozin (B192856), independent of its glucose-lowering action. In animal models of chronic myocardial ischemia, canagliflozin therapy has been shown to improve myocardial function and perfusion. researchgate.net These benefits are thought to be mediated through the attenuation of fibrosis, activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), and enhanced antioxidant signaling. researchgate.net In cardiomyocytes, canagliflozin has been observed to blunt glucose uptake by inhibiting SGLT1, leading to an elevated AMP/ATP ratio and subsequent AMPK activation. conditionmed.org
The renal-protective mechanisms of canagliflozin are also a significant area of research. A key mechanism is the restoration of tubuloglomerular feedback. By increasing sodium delivery to the macula densa, canagliflozin induces constriction of the afferent glomerular arterioles, which in turn reduces intraglomerular pressure and protects the glomeruli. nih.govmdpi.com Further preclinical evidence suggests that canagliflozin improves tubular oxygenation and metabolism while reducing renal inflammation and fibrosis. nih.gov Pooled analysis from the CANVAS Program and CREDENCE trials, which included patients with a wide range of kidney function, demonstrated that canagliflozin significantly reduced the risk of a composite kidney outcome, including doubling of serum creatinine, end-stage kidney disease, or renal death. doi.org This protection was consistent across various levels of baseline estimated glomerular filtration rate and albuminuria. doi.org
Preclinical Findings on Organ-Protective Mechanisms of Canagliflozin
| Organ | Observed Effect | Proposed Mechanism(s) | Source(s) |
|---|---|---|---|
| Heart | Improved myocardial function and perfusion in ischemic models. | Attenuation of fibrosis, activation of AMPK, increased antioxidant signaling, inhibition of SGLT1 in cardiomyocytes. | researchgate.netconditionmed.org |
| Kidney | Reduced risk of kidney disease progression. | Restoration of tubuloglomerular feedback, reduced intraglomerular pressure, improved tubular oxygenation, reduced inflammation and fibrosis. | nih.govmdpi.comdoi.org |
Role of SGLT1 Inhibition in Preclinical Gut Physiology
While canagliflozin is primarily an SGLT2 inhibitor, it also exhibits inhibitory effects on SGLT1, which is predominantly found in the intestine. This dual inhibition is a key area of preclinical investigation into its effects on gut physiology. Inhibition of intestinal SGLT1 by canagliflozin delays the absorption of dietary glucose. This delayed absorption is thought to contribute to some of the compound's metabolic benefits.
Exploration of Anti-Inflammatory and Anti-Cancer Mechanisms in Preclinical Contexts
Recent preclinical research has highlighted the significant anti-inflammatory and anti-cancer potential of canagliflozin hemihydrate. In various animal and cell culture models, canagliflozin has been shown to suppress inflammatory cascades. For instance, in a mouse model of Alzheimer's disease, canagliflozin pretreatment reduced the expression of p65, a key component of the inflammatory pathway, in the cerebral cortex and hippocampus. nih.gov It has also been shown to decrease the M1/M2 macrophage ratio in mice with lipopolysaccharide-induced lung injury, thereby attenuating the inflammatory response. nih.gov Furthermore, canagliflozin has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1α (IL-1α), IL-6, and tumor necrosis factor-α (TNF-α) in stimulated human and mouse macrophage cell lines. nih.gov
The anti-cancer mechanisms of canagliflozin are also being actively investigated in preclinical settings. In a mouse model of diabetes and non-alcoholic steatohepatitis-related liver cancer, continuous treatment with canagliflozin resulted in significantly fewer hepatic tumors. mdpi.com In vitro studies using a human hepatocellular carcinoma cell line (HepG2) showed that canagliflozin suppressed cell proliferation by inducing G1 phase arrest and apoptosis. mdpi.comnih.gov Other proposed anti-cancer mechanisms include the inhibition of glucose uptake and glycolysis in cancer cells, leading to reduced ATP levels, and the reprogramming of metabolic pathways such as oxidative phosphorylation and fatty acid metabolism. nih.govmdpi.com Interestingly, canagliflozin has also been shown to trigger the degradation of Programmed death-ligand 1 (PD-L1) in cancer cells, which enhances anti-tumor immunity. smec.ac.in In mouse models, this led to increased activity of cytotoxic T cells and tumor regression. smec.ac.in
Preclinical Anti-Inflammatory and Anti-Cancer Mechanisms of Canagliflozin
| Area | Model | Key Findings | Source(s) |
|---|---|---|---|
| Anti-Inflammatory | Mouse model of Alzheimer's disease | Reduced expression of inflammatory marker p65. | nih.gov |
| Mouse model of lung injury | Decreased M1/M2 macrophage ratio. | nih.gov | |
| Macrophage cell lines | Inhibited production of pro-inflammatory cytokines (IL-1α, IL-6, TNF-α). | nih.gov | |
| Anti-Cancer | Mouse model of liver cancer | Significantly fewer hepatic tumors with continuous treatment. | mdpi.com |
| Hepatocellular carcinoma cell lines | Suppressed cell proliferation, induced G1 arrest and apoptosis, inhibited glucose uptake. | mdpi.comnih.gov | |
| Mouse and humanized immune-transformation models | Triggered PD-L1 degradation, enhanced anti-tumor immunity, and mediated tumor regression. | smec.ac.in |
Advanced Modeling and Simulation in Preclinical Drug Discovery
In Silico Molecular Docking Studies
In silico molecular docking studies have become an invaluable tool in understanding the binding interactions of this compound with its molecular targets and in exploring its potential off-target effects. These computational models allow researchers to predict the binding affinity and orientation of canagliflozin within the active sites of proteins like SGLT2. Such studies have been instrumental in elucidating the structural basis for its inhibitory activity. Furthermore, molecular docking is being used to investigate the interactions of canagliflozin with other proteins, which may help to explain its diverse pharmacological effects, including its anti-inflammatory and anti-cancer properties.
Development of Novel Analytical Probes for this compound Research
The advancement of research into this compound is intrinsically linked to the development of novel and sensitive analytical methods. High-performance liquid chromatography (HPLC) methods have been developed and validated for the quantification of this compound in bulk drug and pharmaceutical formulations. smec.ac.inphmethods.netresearchgate.net These methods are crucial for quality control and stability testing. acs.org More recently, researchers have explored the development of drug-polymer probes to investigate the solubility and interaction of canagliflozin in different formulations. nih.gov Additionally, molecular modeling studies utilizing the crystal structure of human SGLT2 are being employed to design and evaluate new probes. researchgate.net These advanced analytical tools are essential for further elucidating the pharmacokinetic and pharmacodynamic properties of this compound and for the discovery of new therapeutic applications.
Expanding Preclinical Research to New Disease Models
Preclinical studies are increasingly evaluating the efficacy of this compound in non-diabetic disease models, particularly in neurodegenerative disorders and oncology. These investigations aim to repurpose the compound by elucidating its therapeutic potential in conditions with unmet medical needs.
In the context of neurodegenerative diseases, significant research has been conducted using animal models of Alzheimer's disease. nih.govconsensus.appmdpi.com A study utilizing a scopolamine-induced memory impairment mouse model found that canagliflozin treatment led to notable improvements in cognitive function, as measured by the novel object recognition test. nih.govmdpi.com The therapeutic effects in these models are linked to several mechanisms, including the reduction of acetylcholinesterase (AChE) activity, which increases the availability of the neurotransmitter acetylcholine (B1216132). nih.gov Furthermore, canagliflozin was observed to decrease the expression of mTOR and glial fibrillary acidic protein, and in male mice, it reduced microgliosis and astrogliosis in the hippocampus, suggesting potent anti-inflammatory and neuroprotective effects. nih.govconsensus.app
Table 1: Effects of Canagliflozin in a Preclinical Alzheimer's Disease Mouse Model
| Biomarker/Process | Observed Effect of Canagliflozin | Associated Therapeutic Benefit |
|---|---|---|
| Acetylcholinesterase (AChE) Activity | Decreased | Increased acetylcholine levels, potentially improving memory and learning nih.gov |
| mTOR Expression | Reduced | Modulation of cellular metabolism and autophagy, implicated in neurodegeneration mdpi.com |
| Microgliosis | Reduced (in males) | Decreased neuroinflammation nih.govconsensus.app |
| Astrogliosis | Reduced (in males) | Decreased glial scarring and neuroinflammation nih.govconsensus.app |
| Glial Fibrillary Acidic Protein (GFAP) | Decreased | Indicator of reduced astrocyte activation and injury nih.gov |
The application of canagliflozin in oncology is another burgeoning area of preclinical investigation. nih.gov Studies in prostate and lung cancer cell lines have shown that clinically achievable concentrations of canagliflozin can inhibit cancer cell proliferation and clonogenic survival. nih.gov The primary mechanism identified is the inhibition of mitochondrial complex-I supported respiration, which reduces cellular ATP levels and suppresses tumor growth. nih.gov This effect appears to be independent of its SGLT2 inhibition. In other preclinical models, canagliflozin has demonstrated the ability to prevent carcinogenesis in a mouse model of non-alcoholic steatohepatitis (NASH)-related hepatocellular carcinoma. mdpi.comresearchgate.net After one year of treatment, a significant reduction in the number of liver tumors was observed. researchgate.net Furthermore, canagliflozin has been shown to sensitize prostate cancer cells to radiotherapy, suggesting a potential role as an adjunct to conventional cancer therapies. researchgate.net
Personalized Medicine Approaches in a Preclinical Context
The variability in patient response to canagliflozin has spurred preclinical research into personalized medicine, focusing on the identification of biomarkers to predict therapeutic efficacy. This approach aims to stratify patient populations to identify those most likely to benefit from treatment.
A key strategy involves the development of preclinical models that mirror the molecular characteristics of human responders. Research has identified several circulating biomarkers associated with inflammation and fibrosis that are modulated by canagliflozin treatment in the context of diabetic kidney disease. nih.gov These include Tumor Necrosis Factor Receptor 1 (TNFR1), Interleukin-6 (IL-6), and Fibronectin 1 (FN1). nih.gov Studies have confirmed that canagliflozin can reduce levels of these biomarkers, suggesting a reversal of molecular processes related to inflammation and fibrosis. nih.gov Specifically, early decreases in TNFR-1 and TNFR-2 have been associated with a lower risk of kidney disease progression, marking them as potential pharmacodynamic markers of canagliflozin response. rug.nl
Table 2: Potential Biomarkers for Stratifying Response to Canagliflozin
| Biomarker | Biological Process | Effect of Canagliflozin | Implication for Personalized Medicine |
|---|---|---|---|
| TNFR1 / TNFR-2 | Inflammation | Decreased Levels rug.nl | May predict positive renal outcomes and serve as a response marker. rug.nl |
| KIM-1 | Kidney Injury | Decreased Levels rug.nl | Indicates reduction in tubular damage. rug.nl |
| IL-6 | Inflammation | Decreased Levels nih.gov | Suggests anti-inflammatory effect relevant for DKD progression. nih.gov |
| FN1 | Fibrosis | Decreased Levels nih.gov | Suggests anti-fibrotic effect, relevant for long-term organ protection. nih.gov |
Future preclinical research will likely involve developing animal models that overexpress these biomarkers to test whether canagliflozin provides enhanced benefits in these specific biological contexts. Furthermore, advanced molecular imaging techniques are being developed to support personalized therapy. The synthesis of a positron emission tomography (PET) tracer, [18F]canagliflozin, allows for the non-invasive, in vivo visualization and quantification of SGLT2 expression and drug engagement. acs.orgnih.gov This tool can be used in preclinical models to understand the variability in drug distribution and target binding, providing a direct link between molecular action and therapeutic response, thereby refining the selection criteria for future clinical trials. nih.gov
Sustainable Manufacturing Practices in this compound Production
The pharmaceutical industry is increasingly adopting principles of green chemistry to minimize the environmental impact of drug manufacturing. While detailed, proprietary sustainable manufacturing processes for this compound are not extensively published, the focus of green chemistry is on improving process efficiency, reducing waste, and using less hazardous materials.
The application of green chemistry principles to the synthesis of canagliflozin would involve several key areas. These include optimizing reaction conditions to improve yield and reduce byproducts, a concept demonstrated in patents that describe more efficient preparations of key intermediates. google.com The use of catalytic reactions over stoichiometric reagents is a core principle that reduces waste. Additionally, minimizing the use of hazardous solvents and replacing them with more environmentally benign alternatives like water or ethanol (B145695) is a primary goal. Recent research in the analytical space for canagliflozin highlights a move toward eco-friendly methods, which is often a precursor to changes in manufacturing. researchgate.netjchr.org
The Process Mass Intensity (PMI) is a key metric in green chemistry, calculating the ratio of the total mass of materials used (water, solvents, reagents) to the mass of the final active pharmaceutical ingredient. A lower PMI indicates a more sustainable process. While the specific PMI for canagliflozin's current manufacturing is not public, the industry trend, driven by organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable, is to significantly reduce PMI through process innovation. acsgcipr.org Future directions for canagliflozin production will likely involve the implementation of continuous manufacturing technologies, which can offer greater efficiency, smaller facility footprints, and reduced energy consumption compared to traditional batch processing.
Q & A
Q. What are the key pharmacological mechanisms and selectivity profiles of canagliflozin hemihydrate as a sodium-glucose cotransporter 2 (SGLT2) inhibitor?
this compound selectively inhibits SGLT2 with IC50 values of 2.2–4.4 nM for human SGLT2 (hSGLT2) and demonstrates 413-fold selectivity over hSGLT1 . Methodologically, selectivity is assessed using in vitro assays in CHO cells expressing SGLT isoforms, measuring Na<sup>+</sup>-dependent glucose uptake inhibition. Researchers should validate selectivity via competitive binding assays and cross-testing against related transporters (e.g., SGLT1, GLUT family) to confirm specificity .
Q. What standardized analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
Validated reverse-phase HPLC (RP-HPLC) and UHPLC-MS/MS methods are widely used. For example, RP-HPLC with UV detection at 225 nm provides linearity in the range of 5–30 µg/mL . UHPLC-MS/MS using negative ionization mode avoids adduct-ion formation, achieving a lower limit of quantification (LLOQ) of 1 ng/mL in plasma . Researchers should optimize mobile phases (e.g., acetonitrile:phosphate buffer) and column types (C18) for reproducibility .
Q. How can researchers address the low solubility of this compound in preclinical formulations?
Solid dispersion (SD) techniques with carriers like Eudragit® E PO improve solubility by disrupting crystalline structure. For example, solvent evaporation with a 1:2 drug-carrier ratio increases solubility 5-fold compared to pure drug . Characterization via FTIR, DSC, and XRPD confirms amorphous state formation, while in vitro dissolution studies (e.g., USP Apparatus II at 50 rpm) validate enhanced release .
Advanced Research Questions
Q. What experimental designs are suitable for optimizing this compound formulations to enhance bioavailability?
A 2<sup>3</sup>-factorial design evaluates variables like excipient concentration (e.g., sodium starch glycolate: 5–10%), spheronization speed (600–900 rpm), and time (10–15 minutes). Response variables (disintegration time, drug release at 10 minutes) are analyzed using Design Expert 12.0 to identify optimal conditions . This approach balances efficiency and robustness for scalable production.
Q. How can mixed-methods research frameworks address contradictions in canagliflozin's metabolic effects across animal models?
Example design:
- Quantitative question : "Does canagliflozin reduce hepatic glucose production in DIO mice via AMPK activation?" (tested via glucose tracer assays and Western blotting).
- Qualitative question : "How do interspecies differences in SGLT2 expression confound translational outcomes?" (explored via systematic reviews and expert interviews). Triangulating in vivo data (e.g., ZF rats vs. DIO mice) with transcriptomic analysis resolves mechanistic discrepancies .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound cocrystals?
Cocrystallization with coformers (e.g., succinic acid) requires strict control of solvent polarity, stoichiometry, and crystallization kinetics. Techniques like slurry conversion or cooling crystallization under controlled humidity (to maintain hemihydrate stability) ensure reproducibility. PXRD and DSC monitor phase purity, while dissolution testing in biorelevant media (FaSSIF/FeSSIF) confirms performance .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with RP-HPLC monitoring detect degradation products (e.g., oxidation byproducts). Forced degradation (acid/alkali hydrolysis, photolysis) identifies vulnerable functional groups (e.g., thiophene ring). Stability-indicating methods must achieve baseline separation of degradation peaks .
Data Analysis and Interpretation
Q. How should conflicting results from in vitro vs. in vivo SGLT2 inhibition assays be resolved?
Discrepancies may arise from differences in membrane protein orientation (e.g., transfected CHO cells vs. renal proximal tubules). Validate in vitro findings using ex vivo kidney perfusion models or human primary tubular cells. Statistical tools like Bland-Altman plots assess agreement between assay types .
Q. What statistical approaches are recommended for dose-response studies of this compound?
Non-linear regression (e.g., four-parameter logistic model) calculates EC50/IC50 values. For in vivo studies (e.g., urinary glucose excretion in ZF rats), mixed-effects models account for inter-individual variability. Sensitivity analysis identifies outliers due to metabolic heterogeneity .
Ethical and Safety Considerations
Q. What precautions are critical when handling this compound in teratogenicity studies?
Avoid use in pregnant models due to insufficient safety data. If exposure occurs, follow OECD guidelines for developmental toxicity testing, including histopathological evaluation of fetal organs. Risk phrases (e.g., R61: "May cause harm to the unborn child") must be included in protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
